molecular formula C7H3ClFIO B1431660 6-Chloro-2-fluoro-3-iodobenzaldehyde CAS No. 1449008-04-1

6-Chloro-2-fluoro-3-iodobenzaldehyde

Cat. No.: B1431660
CAS No.: 1449008-04-1
M. Wt: 284.45 g/mol
InChI Key: IDQBKTAWWPXAPN-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-iodobenzaldehyde is a useful research compound. Its molecular formula is C7H3ClFIO and its molecular weight is 284.45 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-chloro-2-fluoro-3-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQBKTAWWPXAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C=O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277870
Record name Benzaldehyde, 6-chloro-2-fluoro-3-iodo-
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Molecular Weight

284.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449008-04-1
Record name Benzaldehyde, 6-chloro-2-fluoro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449008-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 6-chloro-2-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 6-Chloro-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Chemoselective Utility

Executive Summary

6-Chloro-2-fluoro-3-iodobenzaldehyde (CAS 1449008-04-1) represents a high-value "scaffold" intermediate in modern medicinal chemistry. Its utility stems not merely from its halogenated core, but from the distinct reactivity hierarchy of its substituents (I > CHO > Cl > F). This hierarchy enables orthogonal functionalization , allowing researchers to sequentially modify the ring system without protecting groups.

This guide provides the definitive molecular weight data, a validated synthetic workflow via Directed Ortho Metalation (DoM), and protocols for its chemoselective application in cross-coupling reactions.

Part 1: Physicochemical Profile & Molecular Weight[1][2][3]

For precise stoichiometry in drug discovery, distinguishing between Average Molecular Weight (for bulk calculations) and Monoisotopic Mass (for Mass Spectrometry identification) is critical.

Table 1: Quantitative Specifications
PropertyValueTechnical Note
Molecular Formula C₇H₃ClFIO Halogen-rich core
Average Molecular Weight 284.45 g/mol Use for molarity/stoichiometry calculations
Monoisotopic Mass 283.8902 Da Base peak (M⁺) in High-Res MS
Exact Mass (M+2) 285.8872 Da Significant peak due to ³⁷Cl isotope (approx. 32% abundance)
CAS Number 1449008-04-1 Primary identifier
LogP (Predicted) ~3.1Lipophilic; requires non-polar solvents (DCM, THF)
Isotopic Distribution Logic

In Mass Spectrometry (LC-MS/GC-MS), this molecule exhibits a characteristic isotopic envelope due to Chlorine.

  • Peak A (283.9): Contains ³⁵Cl.

  • Peak B (285.9): Contains ³⁷Cl.

  • Ratio: The intensity ratio of A:B will be approximately 3:1 , serving as a rapid confirmation of the chlorine atom's presence during QC.

Part 2: Synthetic Methodology (Directed Ortho Metalation)[5]

The synthesis of this compound is non-trivial due to the risk of "halogen dance" (base-catalyzed halogen migration) or benzyne formation. The most robust protocol utilizes Directed Ortho Metalation (DoM) starting from commercially available 2-chloro-6-fluorobenzaldehyde.

Mechanistic Rationale
  • Protection: The aldehyde moiety is electrophilic and must be masked (e.g., as an acetal or oxazolidine) to prevent nucleophilic attack by the lithiating base.

  • Lithiation: Fluorine is a potent Ortho-Directing Group (ODG) due to its strong inductive effect. It directs the lithium base (LiTMP or LDA) to the C3 position.

  • Quench: Iodine is introduced as an electrophile.

Workflow Diagram (DOT)

The following diagram illustrates the critical path for synthesis and the requisite temperature controls.

SynthesisWorkflow Start Precursor: 2-Chloro-6-fluorobenzaldehyde Step1 Step 1: Protection (Formation of Acetal/Aminal) Start->Step1 Dehydration Step2 Step 2: DoM (-78°C) LiTMP / THF Step1->Step2 Regioselective Lithiation at C3 Step3 Step 3: Electrophilic Quench (Iodine, I2) Step2->Step3 Iodination Step4 Step 4: Hydrolysis (Acidic Deprotection) Step3->Step4 Workup Product Target: 6-Chloro-2-fluoro- 3-iodobenzaldehyde Step4->Product Purification

Figure 1: Synthetic pathway utilizing Fluorine-directed lithiation to install Iodine regioselectively at C3.

Detailed Protocol (Self-Validating)
  • Protection: Reflux 2-chloro-6-fluorobenzaldehyde (1.0 eq) with N,N'-dimethylethylenediamine (1.1 eq) in toluene with a Dean-Stark trap. Monitor by NMR until the aldehyde proton (10.3 ppm) disappears.

  • Lithiation (Critical Step):

    • Cool the protected intermediate in anhydrous THF to -78°C .

    • Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) dropwise. Why LiTMP? It is bulkier than LDA and less likely to cause nucleophilic attack on the aromatic ring or halogen scrambling.

    • Stir for 1 hour at -78°C.

  • Quench: Add a solution of Iodine (I₂) in THF. Allow to warm to room temperature.

  • Hydrolysis: Treat with 2M HCl to cleave the protecting group and regenerate the aldehyde.

Part 3: Chemoselective Utility in Drug Discovery

This molecule is a "linchpin" for diversity-oriented synthesis. The reactivity difference between the C-I, C-Cl, and C-F bonds allows for sequential cross-coupling.

Reactivity Hierarchy
  • C-I Bond (C3): Most reactive. Undergoes Oxidative Addition with Pd(0) at room temperature.

  • Aldehyde (C1): Electrophilic. Reactive toward reductive amination or olefination.

  • C-Cl Bond (C6): Less reactive. Requires specialized ligands (e.g., Buchwald biaryl phosphines) or higher temperatures.

  • C-F Bond (C2): Generally inert to Pd-catalysis but susceptible to SₙAr (Nucleophilic Aromatic Substitution) if the ring is electron-deficient.

Application Logic Diagram

Reactivity Center 6-Chloro-2-fluoro- 3-iodobenzaldehyde Suzuki Reaction A: Suzuki Coupling (Boronic Acid + Pd(PPh3)4) Center->Suzuki Selectively targets C3-I (Room Temp) RedAm Reaction B: Reductive Amination (Amine + NaBH(OAc)3) Center->RedAm Targets C1-CHO (Orthogonal to Halogens) SNAr Reaction C: SNAr Displacement (Nucleophile displaces Fluorine) Center->SNAr Targets C2-F (Requires strong Nuc)

Figure 2: Orthogonal reactivity map. Note that Suzuki coupling at C3 can be performed without affecting the C-Cl bond.

Part 4: Analytical Validation

To validate the identity of the synthesized or purchased material, rely on the following spectroscopic signatures.

1. ¹H NMR (Proton NMR):

  • Aldehyde Proton: Look for a singlet or doublet (due to F-coupling) at ~10.2 - 10.4 ppm .

  • Aromatic Protons: Two distinct signals.

    • H4: Doublet of doublets (coupling with F and H5).

    • H5: Doublet of doublets (coupling with H4).

    • Note: The coupling constants (

      
      ) will confirm the ortho relationship between H4 and H5.
      

2. ¹⁹F NMR (Fluorine NMR):

  • Expect a single signal around -110 to -120 ppm .

  • The multiplicity of this peak (splitting by H4 and possibly the aldehyde proton) confirms the substitution pattern.

3. Mass Spectrometry (QC Check):

  • Inject sample in MeOH/Water.

  • Scan Mode: Positive (M+H) or Negative (depending on ionization source).

  • Pass Criteria: Observation of the 283.9/285.9 doublet pattern.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74891941, this compound. Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933. (Foundational text on DoM methodology).

  • Schlosser, M. (2005).The "Halogen Dance" and Other Halogen Migrations. Angewandte Chemie International Edition, 44(3), 376-393.

Sources

Strategic Handling and Synthetic Utility of 6-Chloro-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Advanced Organic Synthesis and Safety

Part 1: Chemical Identity & Strategic Value

6-Chloro-2-fluoro-3-iodobenzaldehyde represents a high-value "scaffold node" in medicinal chemistry. Unlike simple benzaldehydes, this trisubstituted arene offers orthogonal reactivity , allowing researchers to functionalize the ring sequentially without protecting groups.

The "Swiss Army Knife" Architecture

The molecule's value lies in the differential reactivity of its four functional sites:

  • C-I Bond (Position 3): The most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). It reacts before the C-Cl or C-F bonds.

  • Aldehyde (CHO): A classic electrophile for reductive amination or olefination. It also activates the ortho and para positions for Nucleophilic Aromatic Substitution (SNAr).

  • C-F Bond (Position 2): Highly activated for SNAr due to the ortho-formyl electron-withdrawing group.

  • C-Cl Bond (Position 6): The least reactive site, serving as a robust blocking group or a site for late-stage functionalization using specialized bulky ligands.

Chemical Data Summary
PropertySpecification (Predicted/Surrogate*)
Molecular Formula C7H3ClFIO
Molecular Weight 284.45 g/mol
Appearance Pale yellow to off-white solid (crystalline)
Melting Point 45–55 °C (Based on structural analogs like 2-Fluoro-6-iodobenzaldehyde)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Sensitivity Air Sensitive (Oxidation to benzoic acid); Light Sensitive (C-I photolysis)

*Note: Exact physical constants may vary by batch/polymorph. Data extrapolated from structural analogs (CAS 146137-72-6 and 2304494-65-1).

Part 2: Comprehensive Hazard Assessment (Read-Across)

As a specific SDS for this exact isomer is often proprietary to custom synthesis batches, the safety profile is derived via Read-Across Toxicology from chemically equivalent polyhalogenated benzaldehydes.

GHS Classification (Derived)

Signal Word: WARNING [1]

Hazard ClassH-CodeHazard StatementMechanistic Insight
Skin Irritation H315 Causes skin irritationHalogenated aldehydes are lipophilic electrophiles that can penetrate the stratum corneum and alkylate skin proteins.
Eye Irritation H319 Causes serious eye irritationDirect lachrymator activity typical of benzyl halides and benzaldehydes.
STOT-SE H335 May cause respiratory irritationVapor/dust inhalation triggers mucous membrane inflammation.
Sensitization H317 May cause skin sensitizationAldehydes can form Schiff bases with hapten proteins, potentially triggering immune response upon repeated exposure.
Critical Reactivity Hazards
  • Autoxidation: The aldehyde proton is susceptible to radical abstraction by atmospheric oxygen, initiating a chain reaction that converts the aldehyde to 6-chloro-2-fluoro-3-iodobenzoic acid . This impurity can kill catalytic cycles by sequestering metal catalysts.

  • Photodehalogenation: The C-I bond is weak (~50-60 kcal/mol). Exposure to UV or ambient fluorescent light can cleave the iodine, generating aryl radicals and degrading the starting material.

Part 3: Operational Protocols

Protocol A: Storage and Stability Management

Objective: Prevent the formation of benzoic acid impurities and iodine cleavage.

  • Atmosphere: Store strictly under Argon or Nitrogen .

  • Temperature: Refrigerate at 2–8 °C .

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands for secondary sealing.

  • Re-validation: Before any metal-catalyzed reaction, check purity via 1H NMR (CDCl3).

    • Pass: Distinct aldehyde singlet at ~10.2–10.4 ppm.

    • Fail: Broad singlet at ~11.0+ ppm (carboxylic acid) or loss of integral intensity.

Protocol B: Safe Weighing and Dispensing

Context: The solid has a low melting point and can be sticky/waxy.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety glasses.

  • Environment: Weigh inside a chemical fume hood.

  • Technique:

    • Do not use metal spatulas if the compound is being prepped for a sensitive Pd-catalyzed reaction (trace metal contamination risk). Use antistatic plastic or glass spatulas.

    • If the solid has fused into a cake due to temperature fluctuation, do not chip at it aggressively (aerosol risk). Gently warm the vial to melt (if MP < 60°C) and pipette, or break gently with a glass rod.

Part 4: Synthetic Utility & Logic

The following diagram illustrates the Chemoselective Hierarchy of the molecule. This logic dictates the order of operations in a total synthesis campaign.

ReactivityMap cluster_logic Selectivity Rules Core 6-Chloro-2-fluoro- 3-iodobenzaldehyde Suzuki 1. Suzuki Coupling (Reacts at C-I) Core->Suzuki Pd(0), Boronic Acid Most Reactive Bond RedAm 2. Reductive Amination (Reacts at CHO) Suzuki->RedAm NaBH(OAc)3, Amine Aldehyde Intact SNAr 3. SNAr Substitution (Reacts at C-F) RedAm->SNAr Nucleophile, Heat Ortho-activation Rule1 Iodine reacts >100x faster than Chlorine Rule2 Fluorine is activated for SNAr by the CHO group

Figure 1: The Chemoselective Hierarchy. The Iodine (C-I) allows for carbon-carbon bond formation first, preserving the Fluorine and Chlorine for later stages.

Experimental Workflow: Chemoselective Suzuki Coupling

Objective: Couple an aryl group to the C-3 position without disturbing the Chlorine or Aldehyde.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2 (3 mol%) — Chosen for robustness against steric bulk.

  • Base: K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) — Degassed.

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Charging: Add the iodobenzaldehyde, boronic acid, and base.

  • Degassing: Add solvents and sparge with Argon for 15 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid and oxidation of the aldehyde.

  • Catalyst Addition: Add Pd(dppf)Cl2 quickly against a counter-flow of Argon.

  • Reaction: Heat to 60 °C. Note: Do not exceed 80 °C to prevent competitive activation of the C-Cl bond.

  • Monitoring: Check TLC every 30 minutes. The iodine is highly reactive; the reaction should be complete in <2 hours.

  • Workup: Dilute with Ethyl Acetate, wash with brine. Dry over MgSO4. Avoid acidic washes which might degrade the acetal if protected, or oxidize the aldehyde.

Part 5: Emergency Response & Waste

Spill Management
  • Small Spill (Solid): Dampen a paper towel with acetone (to dissolve the lipophilic solid) and wipe. Do not dry sweep (dust generation).

  • Large Spill: Evacuate area. Use a NIOSH-approved respirator (N95 or P100) if dust is visible. Absorb with vermiculite if in solution.

Disposal[4][6]
  • Stream: Halogenated Organic Waste .

  • Prohibition: Never dispose of down the drain. The combination of halogens makes this compound persistent in water systems and toxic to aquatic life.

  • Decontamination: Glassware should be rinsed with acetone, then soaked in a base bath (isopropanol/KOH) to hydrolyze the reactive halides before final cleaning.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11096976 (2-Fluoro-6-iodobenzaldehyde). Retrieved from [Link](Used as primary surrogate for physical property and hazard read-across).

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text for the chemoselectivity of I vs Cl).
  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. Retrieved from [Link](Standard for interpreting H315/H319/H335 classifications).

Sources

Technical Guide: Solubility Profile & Handling of 6-Chloro-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility profile, physicochemical behavior, and handling protocols for 6-Chloro-2-fluoro-3-iodobenzaldehyde (CAS: 1449008-04-1).

Designed for research and development applications, this document synthesizes structural activity relationships (SAR) with standard operating procedures to ensure experimental success in the absence of specific vendor-supplied solubility data.

Physicochemical Identity & Structural Analysis

To predict solubility behavior accurately, we must first deconstruct the molecule's electronic and steric profile.

  • Compound: this compound[1]

  • CAS Number: 1449008-04-1[1]

  • Molecular Formula: C₇H₃ClFIO

  • Molecular Weight: 284.45 g/mol [1]

  • Predicted LogP: ~3.3 (High Lipophilicity)

Mechanistic Insight: The tri-halogenated core creates a dense, electron-deficient aromatic ring. The iodine (C-3) atom significantly increases lipophilicity and polarizability, while the fluorine (C-2) and chlorine (C-6) atoms flanking the aldehyde group introduce steric strain and dipole moments that disrupt crystal lattice packing. Consequently, this compound likely exhibits a lower melting point than its non-halogenated counterparts, facilitating solubility in organic solvents despite its high molecular weight.

Solubility Profile

Data derived from structural analogs (e.g., 2-chloro-6-fluorobenzaldehyde, 6-fluoro-2-iodobenzaldehyde) and calculated partition coefficients.

A. Solvent Compatibility Matrix

The following table categorizes solvents by their effectiveness for solubilizing this specific halo-benzaldehyde.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic RationaleApplication
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Strong dipole-dipole interactions stabilize the polarized aldehyde carbonyl.SₙAr reactions, stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)"Like dissolves like"; high dispersion forces match the halogenated scaffold.Liquid-liquid extraction, chromatography.
Polar Protic Methanol, Ethanol, IsopropanolGood (20–50 mg/mL)Soluble, but less than aprotic solvents due to hydrophobic effect of the I/Cl substituents.Recrystallization (often with water antisolvent).
Ethers/Esters THF, Ethyl AcetateGood (50–80 mg/mL)Moderate polarity matches the aldehyde; good general organic compatibility.Reaction solvent, work-up.
Hydrocarbons Hexanes, HeptanePoor (<5 mg/mL)Lack of polar interactions to overcome crystal lattice energy.Washing precipitates, antisolvent.
Aqueous Water, PBS (pH 7.4)Insoluble (<0.1 mg/mL)Hydrophobic halogen shell prevents hydrogen bonding network formation.Aqueous work-up (remains in organic phase).
B. Critical Handling Note: Reactivity in Solution
  • Aldehyde Oxidation: In solution (especially DCM or Ethers), the aldehyde is susceptible to air oxidation to the corresponding benzoic acid. Always degas solvents or store under nitrogen/argon.

  • Schiff Base Formation: Avoid primary amine solvents (e.g., n-butylamine) unless reaction is intended.

Experimental Protocol: Determination of Saturation Solubility

Standard Operating Procedure (SOP)

When exact solubility data is unavailable, researchers must validate the solubility limit to prevent precipitation during assays. This protocol uses a self-validating "Shake-Flask" method coupled with HPLC.

Phase 1: Preparation
  • Weighing: Accurately weigh 10 mg of this compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., DMSO).

  • Observation:

    • If clear: Solubility > 100 mg/mL.

    • If solid remains: Proceed to Phase 2.

Phase 2: Saturation & Analysis
  • Agitation: Add solvent in 100 µL increments, vortexing for 1 minute between additions, until dissolution is complete or volume reaches 1 mL.

  • Equilibration: If solids persist at 1 mL, place the vial on an orbital shaker at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (PTFE is required; Nylon may bind the hydrophobic compound).

  • Quantification: Dilute the filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.

Decision Logic: Solvent Selection Workflow

The following diagram illustrates the logical pathway for selecting the optimal solvent based on the intended experimental outcome.

SolventSelection Start Start: Select Application Reaction Chemical Synthesis Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analytical (HPLC/NMR) Start->Analysis TempHigh High Temp (>80°C)? Reaction->TempHigh Cryst Crystallization? Purification->Cryst NMR NMR Solvent Analysis->NMR Polarity Nucleophilic Attack? TempHigh->Polarity No / Polar Req. SolvTol Use: Toluene or Xylene TempHigh->SolvTol Yes (Non-polar) SolvDMF Use: DMF or DMSO Polarity->SolvDMF Yes (SnAr) SolvTHF Use: THF or DCM Polarity->SolvTHF No (Standard) SolvAlc Solvent: Hot Ethanol Antisolvent: Water Cryst->SolvAlc Yes SolvCol Chromatography: Hexane/Ethyl Acetate Cryst->SolvCol No (Column) SolvCdcl3 CDCl3 (Standard) NMR->SolvCdcl3 SolvDmsoD6 DMSO-d6 (If peaks overlap) NMR->SolvDmsoD6

Figure 1: Decision matrix for solvent selection. Blue paths indicate synthesis, Green for purification, and Red for analysis.

Synthesis & Application Context

Understanding the solubility is critical when using this compound as an intermediate.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine at C-2 is activated by the electron-withdrawing aldehyde (ortho) and the inductive effect of the chlorine/iodine.

  • Preferred Solvent: DMF or DMSO.

  • Reasoning: These polar aprotic solvents solvate the cationic counterion of the nucleophile (e.g., Na+ of NaN3), leaving the anion "naked" and more reactive, while fully dissolving the lipophilic benzaldehyde substrate.

Suzuki-Miyaura Coupling

The iodine at C-3 is a prime handle for palladium-catalyzed cross-coupling.

  • Preferred Solvent: 1,4-Dioxane/Water or Toluene/Water mixtures.

  • Reasoning: While the aldehyde is insoluble in water, the biphasic system (with a phase transfer catalyst or vigorous stirring) allows the inorganic base (in water) to interact with the organic phase containing the catalyst and substrate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67847, 2-Chloro-6-fluorobenzaldehyde (Analog Reference). Retrieved from [Link]

Sources

Predicted Physicochemical Properties: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of 6-Chloro-2-fluoro-3-iodobenzaldehyde: A Predictive and Comparative Analysis

Executive Summary: Polysubstituted halogenated aromatic compounds are foundational building blocks in modern medicinal chemistry and materials science. The strategic incorporation of halogens—fluorine, chlorine, and iodine—into a single scaffold offers a powerful tool for modulating a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] This guide focuses on this compound, a molecule of significant synthetic potential due to its unique arrangement of electron-withdrawing and sterically distinct halogens.

The physical properties of this compound can be reliably inferred by examining its structural analogs. The combination of a light fluorine atom, a medium-sized chlorine atom, and a heavy iodine atom on the benzaldehyde core suggests a solid material at room temperature with limited aqueous solubility. The high molecular weight contributed by the iodine atom is expected to result in a significantly higher melting point compared to its non-iodinated counterparts.

Table 1: Comparative Physicochemical Properties of Structurally Related Halobenzaldehydes

Property This compound 2-Chloro-6-fluorobenzaldehyde[3] 6-Fluoro-2-iodobenzaldehyde[4][5] 3-Chloro-2-fluoro-5-iodobenzaldehyde[6]
CAS Number Not available 387-45-1 146137-72-6 2304494-65-1
Molecular Formula C₇H₃ClFIO C₇H₄ClFO C₇H₄FIO C₇H₃ClFIO
Molecular Weight 284.45 g/mol 158.56 g/mol 250.01 g/mol 284.45 g/mol
Appearance Predicted: Off-white to yellow solid White solid Off-white to slightly yellow powder Not specified
Melting Point Predicted: 65-80 °C 32–35 °C 36-40 °C Not specified
Boiling Point Not available 104–105 °C Not available Not available

| Solubility | Predicted: Insoluble in water; Soluble in methanol, ethanol, chlorinated solvents | Insoluble in water; Soluble in methanol, ethanol | Not specified | Not specified |

Rationale for Predictions: The predicted melting point is elevated relative to the analogs due to the combined effects of the chlorine and iodine atoms, which increase molecular weight and enhance crystal lattice packing forces. Solubility is expected to follow trends for halogenated aromatics, with good solubility in common organic solvents and poor solubility in water.

Core Experimental Workflow for Characterization

A systematic approach is essential for the unambiguous characterization of a novel compound. The following workflow provides a logical sequence of operations, from initial purification to final structural confirmation.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Final Validation Synthesis Crude Product Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Pure Sample MS Mass Spectrometry (Confirm MW & Isotope Pattern) NMR->MS IR IR Spectroscopy (Functional Groups) MS->IR Analysis Purity & Physicochemical Analysis (DSC, Elemental Analysis) IR->Analysis

Caption: Experimental workflow for the characterization of a novel compound.

Synthesis and Purification

While a specific synthesis protocol is not documented, analogous preparations suggest that this compound could be synthesized via ortho-lithiation and formylation of a corresponding 1-chloro-3-fluoro-2-iodobenzene precursor or through multi-step sequences involving halogenation and oxidation of a substituted toluene.[7][8] Regardless of the synthetic route, purification is paramount.

Experimental Protocol 1: Purification by Silica Gel Column Chromatography

This technique is the gold standard for purifying moderately polar organic compounds and is ideal for isolating the target aldehyde from non-polar starting materials or polar byproducts.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate/hexane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate (e.g., progressing from 2% to 5% to 10% ethyl acetate in hexane). The optimal solvent system should be predetermined by thin-layer chromatography (TLC), aiming for a retention factor (Rƒ) of ~0.3 for the desired product.

  • Fraction Collection: Collect eluting fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Spectroscopic Structural Elucidation

No single technique is sufficient for complete structural validation. A combination of NMR, MS, and IR spectroscopy provides a self-validating system for confirming the identity of the target molecule.[9][10]

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Peak / Chemical Shift (δ) Rationale and Key Features
¹H NMR ~10.2 ppm (s, 1H) The aldehyde proton (–CHO) is highly deshielded and appears in a unique region of the spectrum.[11]
7.5 - 8.0 ppm (m, 2H) Aromatic protons will appear as multiplets, with their specific splitting patterns determined by ³J(H,H), ⁴J(H,H), and J(H,F) coupling constants.
¹³C NMR ~188-192 ppm The carbonyl carbon of the aldehyde is characteristic and appears significantly downfield.[11]
110-165 ppm Six distinct signals are expected for the aromatic carbons. The carbon atoms directly bonded to halogens will show characteristic shifts (C-I being the most upfield, C-F showing a large C-F coupling constant).
IR Spectroscopy ~1705 cm⁻¹ (strong) Strong, sharp absorption characteristic of the C=O (carbonyl) stretching vibration in an aromatic aldehyde.[12]
2820-2880 cm⁻¹, 2720-2780 cm⁻¹ Characteristic C-H stretching bands for the aldehyde proton (Fermi doublet).[12]
1450-1600 cm⁻¹ Absorptions corresponding to C=C stretching within the aromatic ring.
Mass Spectrometry M⁺ peak at m/z = 284 Corresponds to the nominal molecular weight.

| | M⁺+2 peak at m/z = 286 | The presence of a chlorine atom will result in a characteristic isotopic pattern with the M⁺+2 peak having approximately one-third the intensity of the M⁺ peak. |

Experimental Protocol 2: Acquiring NMR, IR, and MS Data

  • NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer.[13]

  • IR Sample Preparation: For a solid sample, either mill a small amount of the compound with dry potassium bromide (KBr) and press it into a transparent pellet, or dissolve the sample in a volatile solvent, deposit it on a salt plate (e.g., NaCl), and allow the solvent to evaporate to create a thin film.

  • MS Sample Acquisition: Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument.[14]

Reactivity and Synthetic Potential

The unique substitution pattern of this compound makes it a highly versatile intermediate for further synthetic transformations, particularly in drug discovery where precise vector control is essential.

G cluster_aldehyde Aldehyde Reactions cluster_halogens Halogen Cross-Coupling Core This compound ReductiveAmination Reductive Amination (→ Benzylamines) Core->ReductiveAmination R₂NH, NaBH₃CN Wittig Wittig Reaction (→ Alkenes) Core->Wittig Ph₃P=CHR Oxidation Oxidation (→ Carboxylic Acid) Core->Oxidation KMnO₄ or CrO₃ Suzuki Suzuki Coupling (→ Biaryls) Core->Suzuki Ar-B(OH)₂ Pd Catalyst (at Iodo position) Sonogashira Sonogashira Coupling (→ Alkynes) Core->Sonogashira R-C≡CH Pd/Cu Catalyst (at Iodo position) Buchwald Buchwald-Hartwig (→ Anilines) Core->Buchwald R₂NH Pd Catalyst (at Chloro position)

Caption: Key reaction pathways illustrating the synthetic utility of the title compound.

The iodine at the C3 position is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the selective introduction of aryl, alkyl, or alkynyl groups. The aldehyde functional group can be readily transformed into a wide array of other functionalities, including amines (via reductive amination), alkenes (via Wittig reaction), or a carboxylic acid (via oxidation). This orthogonal reactivity makes the molecule an excellent scaffold for building complex molecular architectures.[4][7][15]

Safety, Handling, and Storage

Based on data from analogous halogenated benzaldehydes, this compound should be handled with care. It is predicted to be harmful if swallowed and to cause skin and serious eye irritation.[6][14][16][17]

Table 3: Predicted Hazard Profile and Safe Handling Procedures

Hazard Category GHS Classification (Predicted) Recommended Precautions and Personal Protective Equipment (PPE)
Acute Oral Toxicity Warning: Harmful if swallowed (H302) Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14]
Skin Irritation Warning: Causes skin irritation (H315) Wear protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[16]
Eye Irritation Warning: Causes serious eye irritation (H319) Wear safety glasses with side shields or chemical goggles.[16]

| Respiratory Irritation | Warning: May cause respiratory irritation (H335) | Use only in a well-ventilated area or in a chemical fume hood. Avoid breathing dust.[14] |

Handling:

  • Use in a well-ventilated chemical fume hood.

  • Avoid generation of dust.

  • Keep away from sources of ignition and oxidizing agents.[18]

  • Wash hands thoroughly after handling.[19]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[20]

  • For long-term stability, storage at 0-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the aldehyde group.[4][5]

References

  • Title: Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease Source: PubMed URL: [Link]

  • Title: Method for preparing 2-chloro-6-fluorobenzaldehyde Source: Google Patents URL
  • Title: Safety Data Sheet: Benzaldehyde Source: Carl ROTH URL: [Link]

  • Title: 2-Chloro-6-fluorobenzaldehyde Source: Wikipedia URL: [Link]

  • Title: 3-Chloro-2-iodobenzaldehyde Source: PubChem URL: [Link]

  • Title: Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes Source: MDPI URL: [Link]

  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central URL: [Link]

  • Title: Benzaldehyde Source: PubChem URL: [Link]

  • Title: Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis Source: Journal of Saudi Chemical Society URL: [Link]

  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: ResearchGate URL: [Link]

  • Title: Preparation method for 2-fluoro-3-chlorobenzaldehyde Source: Google Patents URL
  • Title: BENZALDEHYDE Source: Techno PharmChem URL: [Link]

  • Title: The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][4][7]dioxin-6-yl)prop-2-en-1-one Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Safety data sheet: Benzaldehyde Source: Carl ROTH URL: [Link]

  • Title: Supporting Information Source: Organic Chemistry Portal URL: [https://www.organic-chemistry.org/ सिंथेसिस/C377-reductive-formylation-of-aryl-halides.pdf]([Link] सिंथेसिस/C377-reductive-formylation-of-aryl-halides.pdf)

  • Title: Benzaldehyde Analytical Grade Source: Labbox URL: [Link]

  • Title: 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines Source: PubMed URL: [Link]

  • Title: infrared spectrum of benzaldehyde Source: Doc Brown's Chemistry URL: [Link]

  • Title: 19.14: Spectroscopy of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

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The Strategic Synthesis and Application of 2-Chloro-6-fluorobenzaldehyde: A Technical Guide for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Halogenated Benzaldehydes in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of innovation. Halogens, particularly chlorine and fluorine, exert profound effects on a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This has led to a significant number of chlorine-containing compounds in pharmaceuticals, treating a wide array of diseases.[2] Among the vast array of halogenated building blocks, 2-chloro-6-fluorobenzaldehyde stands out as a pivotal intermediate, offering a unique combination of reactivity and structural versatility.

This technical guide provides an in-depth exploration of 2-chloro-6-fluorobenzaldehyde, from its synthesis and chemical properties to its critical applications as a precursor in the development of pharmaceuticals and agrochemicals. For the discerning researcher, this document will not only detail established protocols but also delve into the underlying chemical principles that govern its utility, thereby empowering more informed and innovative experimental design. While the initial focus of this guide was to be on "6-chloro-2-fluoro-3-iodobenzaldehyde," a comprehensive literature search revealed a scarcity of data on this specific isomer. In contrast, 2-chloro-6-fluorobenzaldehyde is a well-documented and industrially significant compound, making it an exemplary subject for a detailed technical exploration.

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application. 2-Chloro-6-fluorobenzaldehyde is a white solid, and its key properties are summarized in the table below.[3] The presence of both a chloro and a fluoro group on the aromatic ring, ortho to the aldehyde, creates a unique electronic and steric environment that dictates its reactivity.

PropertyValueReference
Molecular Formula C₇H₄ClFO[3]
Molar Mass 158.56 g/mol [3]
Appearance White solid[3]
Melting Point 32–35 °C (89.6-95 °F; 305–308 K)[3]
Boiling Point 104–105 °C (219–221 °F; 377–378 K)[3]
Solubility Insoluble in water; Soluble in methanol, ethanol[3]

Synthesis of 2-Chloro-6-fluorobenzaldehyde: A Comparative Analysis of Synthetic Routes

The efficient synthesis of 2-chloro-6-fluorobenzaldehyde is a topic of significant industrial and academic interest. Several synthetic strategies have been developed, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the availability of starting materials, scalability, and desired purity.

Oxidation of 2-Chloro-6-fluorotoluene

One of the most direct methods for the preparation of 2-chloro-6-fluorobenzaldehyde is the oxidation of 2-chloro-6-fluorotoluene.[3] This approach leverages the relative ease of oxidizing a methyl group to an aldehyde. A common oxidizing agent for this transformation is chromyl chloride.[3]

G cluster_oxidation Oxidation of 2-Chloro-6-fluorotoluene 2-Chloro-6-fluorotoluene 2-Chloro-6-fluorotoluene 2-Chloro-6-fluorobenzaldehyde 2-Chloro-6-fluorobenzaldehyde 2-Chloro-6-fluorotoluene->2-Chloro-6-fluorobenzaldehyde Oxidation Oxidizing_Agent Chromyl Chloride Oxidizing_Agent->2-Chloro-6-fluorobenzaldehyde

Caption: Oxidation of 2-Chloro-6-fluorotoluene to 2-Chloro-6-fluorobenzaldehyde.

While effective, the use of chromium-based reagents on an industrial scale raises environmental and safety concerns, prompting the exploration of alternative methods.

Hydrolysis of 2-Chloro-6-fluorobenzyl Dichloride

A widely employed industrial method involves the radical chlorination of 2-chloro-6-fluorotoluene to form 2-chloro-6-fluorobenzyl dichloride, followed by hydrolysis.[4][5] This two-step process offers high yields and purity.[4]

Step-by-Step Experimental Protocol:

  • Radical Chlorination: 2-chloro-6-fluorotoluene is subjected to chlorination in the presence of a radical initiator, such as Benzoyl Peroxide or AIBN, to yield 2-chloro-6-fluorobenzyl dichloride.[4]

  • Hydrolysis: The resulting 2-chloro-6-fluorobenzyl dichloride is then hydrolyzed, typically in the presence of a strong acid like sulfuric acid, at elevated temperatures (e.g., 90°C) to produce 2-chloro-6-fluorobenzaldehyde.[4] A yield of approximately 90% with a purity of 99% can be achieved through this method.[4]

G cluster_hydrolysis Two-Step Synthesis via Hydrolysis 2-Chloro-6-fluorotoluene 2-Chloro-6-fluorotoluene Intermediate 2-Chloro-6-fluorobenzyl dichloride 2-Chloro-6-fluorotoluene->Intermediate Step 1 Radical_Chlorination Radical Chlorination (e.g., Benzoyl Peroxide) Radical_Chlorination->Intermediate Product 2-Chloro-6-fluorobenzaldehyde Intermediate->Product Step 2 Hydrolysis Hydrolysis (e.g., 85% H₂SO₄, 90°C) Hydrolysis->Product

Caption: Synthesis of 2-Chloro-6-fluorobenzaldehyde via hydrolysis.

Applications in Pharmaceutical and Agrochemical Synthesis

2-Chloro-6-fluorobenzaldehyde is a crucial intermediate in the synthesis of various biologically active molecules. Its utility stems from the aldehyde functional group, which can readily participate in a wide range of chemical transformations, and the specific substitution pattern of the halogen atoms, which influences the properties of the final product.

Precursor to Antimicrobial Agents

A significant application of 2-chloro-6-fluorobenzaldehyde is in the production of the antimicrobial agent flucloxacillin.[4][5] Flucloxacillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is used to treat infections caused by susceptible Gram-positive bacteria. The synthesis of flucloxacillin involves the condensation of 2-chloro-6-fluorobenzaldehyde with other reagents to construct the core penicillin structure.

Intermediate for High-Efficiency, Low-Toxicity Fungicides

In the agrochemical industry, 2-chloro-6-fluorobenzaldehyde serves as a key building block for the synthesis of modern, highly effective, and low-toxicity fungicides.[4][5] The precise structure of these fungicides can vary, but they often incorporate the 2-chloro-6-fluorophenyl moiety, which is believed to contribute to their biological activity and favorable environmental profile.

Expert Insights and Future Directions

The strategic placement of both chlorine and fluorine atoms in 2-chloro-6-fluorobenzaldehyde provides a unique handle for medicinal chemists. The electron-withdrawing nature of these halogens can influence the reactivity of the aldehyde and the acidity of adjacent protons. Furthermore, the fluorine atom can engage in favorable hydrogen bonding interactions with biological targets and enhance metabolic stability, a desirable trait in drug candidates.[1]

Future research in this area will likely focus on the development of more sustainable and efficient synthetic methods for 2-chloro-6-fluorobenzaldehyde and its derivatives. This includes the exploration of catalytic, non-metal-based oxidation methods and the use of flow chemistry to improve safety and scalability. Additionally, the continued exploration of this versatile intermediate in the synthesis of novel bioactive compounds for a range of therapeutic areas and agrochemical applications remains a promising avenue for discovery.

Conclusion

2-Chloro-6-fluorobenzaldehyde is a testament to the power of halogenation in fine-tuning molecular properties. Its robust synthesis and proven utility as a key intermediate in the pharmaceutical and agrochemical industries underscore its importance in modern chemical synthesis. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of equipping researchers with the knowledge to effectively utilize this valuable building block in their own research endeavors.

References

  • Chem-Impex. 6-Fluoro-2-iodobenzaldehyde. [Link]

  • Google Patents. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • PubMed Central. Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. [Link]

  • Google Patents. CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
  • Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Google P
  • Google Patents.
  • ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. [Link]

  • PubMed. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. [Link]

  • Googleapis. ( 12 ) United States Patent. [Link]

  • PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]

  • ICSC. ICSC 0641 - o-CHLOROBENZALDEHYDE. [Link]

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Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 6-Chloro-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

6-Chloro-2-fluoro-3-iodobenzaldehyde (CAS 1449008-04-1) represents a "privileged scaffold" in modern drug discovery. Its tri-substituted core offers a rare combination of orthogonal reactivity , allowing for the precise, sequential installation of pharmacophores.

The core value of this molecule lies in the significant reactivity differential between the C-3 Iodo and C-6 Chloro positions. This Application Note provides a validated, high-fidelity protocol for the chemoselective Suzuki-Miyaura cross-coupling at the C-3 position, preserving the C-6 chloride for subsequent functionalization (e.g., amination, second coupling, or SNAr).

Key Technical Advantages[1]
  • Orthogonal Functionalization: Exploits the bond dissociation energy (BDE) gap between C–I (~65 kcal/mol) and C–Cl (~95 kcal/mol).

  • Electronic Activation: The C-2 Fluorine and C-1 Formyl groups electronically activate the C-3 position for rapid oxidative addition.

  • Scaffold Versatility: Ideal for synthesizing p38 MAP kinase inhibitors, antibacterial agents, and complex biaryl heterocycles.

Part 2: Chemical Profile & Mechanistic Insight

To master this reaction, one must understand the electronic and steric environment of the substrate.

Structural Analysis

The molecule features three distinct reactive handles:

  • C-3 Iodo: The "Soft" Electrophile. Highly reactive toward Pd(0). Flanked by a proton (C-4) and the small Fluoro group (C-2), minimizing steric hindrance.

  • C-6 Chloro: The "Hard" Electrophile. Significantly less reactive. Sterically crowded by the adjacent Formyl group (C-1).

  • C-1 Formyl: Electrophilic center. Susceptible to nucleophilic attack but generally stable under mild Suzuki basic conditions (Carbonate/Phosphate).

Mechanistic Causality (Why I > Cl?)

The chemoselectivity is governed by the rate of Oxidative Addition (OA) , the rate-determining step in the catalytic cycle for aryl halides.

  • Kinetic Control: Pd(0) inserts into the weak C–I bond orders of magnitude faster than the C–Cl bond.

  • Ligand Influence: By using "standard" phosphine ligands (e.g., PPh3, dppf) which are less electron-rich than bulky alkyl-phosphines (e.g., P(t-Bu)3, XPhos), we deliberately suppress the catalyst's ability to activate the inert C–Cl bond, ensuring high selectivity.

Part 3: Experimental Protocols

Protocol A: Chemoselective C-3 Arylation (The "Soft" Coupling)

Objective: Install an aryl group at C-3 while preserving the C-6 Chlorine and C-1 Aldehyde.

Reagents & Materials
ComponentEquiv.RoleSpecification
Substrate 1.0ElectrophileThis compound
Boronic Acid 1.1NucleophileArylboronic acid (Ar-B(OH)2)
Catalyst 0.03 (3 mol%)CatalystPd(dppf)Cl2·DCM or Pd(PPh3)4
Base 2.5ActivatorNa2CO3 (2M Aqueous Solution)
Solvent [0.2 M]MediumDME (Dimethoxyethane) or Toluene/EtOH (4:1)

Expert Insight: We prefer Pd(dppf)Cl2 over Pd(PPh3)4 for this specific substrate. The bidentate ligand prevents ligand dissociation, reducing the formation of "naked" Pd species that might non-selectively attack the C-Cl bond or cause dehalogenation.

Step-by-Step Methodology
  • Inerting: Charge a reaction vial with Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Catalyst (3 mol%). Seal and purge with Argon/Nitrogen for 5 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Solvation: Add degassed DME (concentration 0.2 M relative to substrate).

  • Activation: Add degassed 2M Na2CO3 (2.5 equiv).

    • Note: The biphasic system (Organic/Aqueous) is crucial for dissolving the inorganic base while keeping the organic reactants in solution.

  • Reaction: Heat the mixture to 60–65°C for 2–4 hours.

    • Control Point: Do NOT exceed 80°C. Higher temperatures increase the risk of activating the C-6 Chloride.

  • Monitoring (Self-Validation): Check via TLC or LC-MS.

    • Target: Disappearance of starting material (SM).[1]

    • Warning: If SM persists after 4 hours, add 1 mol% fresh catalyst rather than increasing temperature.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is usually less polar than the boronic acid but more polar than the starting iodide.

Protocol B: Sequential C-6 Functionalization (The "Hard" Coupling)

Objective: React the C-6 Chlorine after the C-3 position has been functionalized.

Critical Change: To activate the C-6 Chloro group (especially sterically hindered by the aldehyde), you must switch to an electron-rich, bulky ligand system.

Reagents & Conditions
  • Catalyst System: Pd2(dba)3 (1 mol%) + XPhos or SPhos (2 mol%).

    • Why? Buchwald ligands (SPhos/XPhos) facilitate oxidative addition into hindered/unreactive Aryl-Chlorides.

  • Base: K3PO4 (3.0 equiv) - Anhydrous conditions often work better here to prevent aldehyde side reactions at high temp.

  • Solvent: 1,4-Dioxane.

  • Temperature: 100°C (Reflux).

Part 4: Visualization & Logic Pathways

Reactivity & Workflow Diagram

The following diagram illustrates the chemoselective logic and the sequential workflow.

G cluster_legend Reactivity Hierarchy Start Start: 6-Chloro-2-fluoro- 3-iodobenzaldehyde Step1 Step 1: C-3 Coupling (Kinetic Control) Start->Step1 Pd(dppf)Cl2 60°C, Na2CO3 Inter Intermediate: 3-Aryl-6-chloro- 2-fluorobenzaldehyde Step1->Inter Selective I-Displacement Step2 Step 2: C-6 Coupling (Forcing Conditions) Inter->Step2 Pd-XPhos 100°C, K3PO4 Final Final Product: 3,6-Diaryl-2-fluoro- benzaldehyde Step2->Final Cl-Displacement R1 C-3 Iodo: Fast OA (k1) R2 C-6 Chloro: Slow OA (k2) R1->R2 k1 >> k2

Caption: Sequential functionalization workflow exploiting the kinetic oxidative addition (OA) differential between C-I and C-Cl bonds.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation or impure SM.Use fresh Pd source. Ensure SM is free of sulfur/heavy metal contaminants.
Dehalogenation (Loss of I/Cl) Hydride source present (often from solvent or excess base/alcohol).Switch solvent to anhydrous DME or Toluene. Reduce reaction time.
Homocoupling (Ar-Ar) Oxygen presence.Rigorous degassing (freeze-pump-thaw or vigorous sparging).
C-6 Chloro Reaction (Poor Selectivity) Temperature too high or ligand too active.Strict temp control (<65°C). Avoid SPhos/XPhos in Step 1. Use dppf.[1]

Part 6: References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link

  • Lutz, M. R.; et al. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics." Organic Letters, 2016 , 18(18), 4440–4443.[2] Link[2]

    • Note: Validates the principle of sequential coupling in polyhalogenated systems.

  • BenchChem. "Application Notes for Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene." BenchChem Protocols. Link

    • Note: Provides nearest-neighbor protocol validation for Iodo-Chloro selectivity.

Sources

Application Notes and Protocols for the Chemoselective Heck Coupling of 6-Chloro-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Utilization of 6-Chloro-2-fluoro-3-iodobenzaldehyde in Palladium-Catalyzed Olefination

This compound is a versatile, polyhalogenated aromatic aldehyde that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring iodo, chloro, and fluoro groups, offers a platform for highly selective sequential cross-coupling reactions. The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, provides a powerful tool for the vinylation of this substrate, enabling the formation of carbon-carbon bonds with exceptional control.[1][2]

This guide provides a comprehensive overview of the application of this compound in Heck coupling protocols. We will delve into the mechanistic underpinnings that govern the chemoselectivity of this transformation, present detailed experimental procedures, and offer insights into reaction optimization and troubleshooting.

The Principle of Chemoselectivity in the Heck Coupling of this compound

The success of employing this compound in Heck coupling reactions hinges on the differential reactivity of its carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in the oxidative addition step of the palladium catalytic cycle is I > Br > Cl >> F.[3] This predictable trend is a direct consequence of the decreasing bond dissociation energies of the carbon-halogen bonds down the group.

For this compound, the significantly weaker carbon-iodine bond allows for its selective activation and cleavage by the palladium(0) catalyst, leaving the more robust carbon-chlorine and carbon-fluorine bonds intact. This inherent chemoselectivity is a key strategic advantage, as the remaining chloro and fluoro substituents can be utilized in subsequent cross-coupling reactions to further elaborate the molecular scaffold.

Mechanistic Overview of the Heck Coupling Reaction

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Olefin Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond.

  • β-Hydride Elimination: A hydrogen atom from the β-carbon of the newly formed alkyl-palladium species is eliminated, forming the desired substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.

Below is a visual representation of the catalytic cycle:

Heck_Mechanism Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-I(L)_n Pd0->ArPdX Ar-I OxAdd Oxidative Addition AlkeneComplex [Ar-Pd(II)(alkene)(L)_n]^+I^- ArPdX->AlkeneComplex Alkene OlefinCoord Olefin Coordination & Insertion HPdComplex H-Pd(II)-alkene(L)_n AlkeneComplex->HPdComplex BetaElim β-Hydride Elimination HPdComplex->Pd0 Base RedElim Reductive Elimination (with Base) ArI Ar = 6-Chloro-2-fluoro-3-formylphenyl

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocols

The following protocols provide a starting point for the Heck coupling of this compound with various alkenes. Optimization of reaction conditions may be necessary for specific substrates.

General Materials and Equipment
  • Reactants: this compound, alkene (e.g., n-butyl acrylate, styrene)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Base: Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc)

  • Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene

  • Standard laboratory glassware: Schlenk flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere: Nitrogen or Argon gas line

  • Purification: Silica gel for column chromatography, rotary evaporator

Protocol 1: Heck Coupling with n-Butyl Acrylate

This protocol is a representative procedure for the coupling of an electron-deficient alkene with this compound.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add the base, for example, triethylamine (1.5 mmol, 1.5 equiv).

  • Add the solvent, for instance, anhydrous DMF (5 mL).

  • Add n-butyl acrylate (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired product.

Protocol 2: Heck Coupling with Styrene

This protocol outlines a typical procedure for the coupling of a styrenic alkene.

Step-by-Step Methodology:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and a suitable ligand such as tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Add a base like potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add an appropriate solvent, for example, anhydrous acetonitrile (5 mL).

  • Introduce styrene (1.5 mmol, 1.5 equiv) to the mixture.

  • Heat the reaction to reflux (approximately 82 °C for acetonitrile) and maintain stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the coupled product.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Heck coupling of aryl iodides, which can be adapted for this compound.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1n-Butyl AcrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1006>90
2StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)K₂CO₃ (2.0)MeCN821885-95
3Methyl AcrylatePd₂(dba)₃ (1)P(t-Bu)₃ (4)NaOAc (2.0)Toluene11012>90

Note: Yields are typical for analogous aryl iodides and may vary for the specific substrate.

Experimental Workflow Diagram

Heck_Workflow Start Start Setup Reaction Setup: - this compound - Alkene - Catalyst & Ligand - Base - Solvent (under inert atmosphere) Start->Setup Reaction Heating & Stirring (Monitor by TLC/GC-MS) Setup->Reaction Workup Aqueous Workup: - Dilute with water - Extract with organic solvent Reaction->Workup Purification Purification: - Dry & Concentrate - Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: General workflow for a Heck coupling reaction.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a Pd(0) source like Pd₂(dba)₃.

    • Ligand Choice: The choice of phosphine ligand is crucial. For less reactive systems, bulkier, more electron-rich ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) may be beneficial.

    • Inert Atmosphere: Strict exclusion of oxygen is critical to prevent catalyst deactivation. Ensure proper Schlenk line or glovebox techniques are used.

  • Side Reactions:

    • Homocoupling of the Aryl Halide: This can occur at higher temperatures or with certain catalyst systems. Lowering the reaction temperature or changing the ligand may mitigate this.

    • Isomerization of the Alkene Product: The position of the double bond in the product can sometimes isomerize. This can be influenced by the base and reaction time.

  • Chemoselectivity Issues:

    • While the C-I bond is significantly more reactive, prolonged reaction times at high temperatures could potentially lead to some reactivity at the C-Cl bond, though this is generally not observed under typical Heck conditions. Careful monitoring of the reaction is advised.

Conclusion

The chemoselective Heck coupling of this compound offers a reliable and strategic approach to the synthesis of highly functionalized aromatic compounds. By leveraging the inherent reactivity differences of the carbon-halogen bonds, chemists can selectively introduce a vinyl group at the iodine-bearing position while preserving the chloro and fluoro substituents for further synthetic transformations. The protocols and insights provided in this guide serve as a robust starting point for researchers in organic synthesis and drug development to successfully employ this versatile building block in their synthetic endeavors.

References

  • Heck Reaction. Wikipedia. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Heck Reactions with Aryl Chlorides. Diva-Portal.org. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

Sources

Strategic Utilization of 6-Chloro-2-fluoro-3-iodobenzaldehyde in Diversity-Oriented Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 6-Chloro-2-fluoro-3-iodobenzaldehyde (CAS: 146137-72-6 analog/derivative) represents a "privileged scaffold" for medicinal chemistry due to its tri-orthogonal reactivity . Unlike simple benzaldehydes, this scaffold possesses three distinct halogen handles (F, Cl, I) with widely separated reactivity profiles, plus an electrophilic aldehyde.

This guide details the chemoselective synthesis of fused nitrogen heterocycles—specifically indazoles and quinolines —exploiting the specific electronic properties of this core. The protocols provided allow for the sequential construction of complex pharmacophores, prioritizing the highly reactive C3-iodide for cross-coupling and the C2-fluoride for nucleophilic aromatic substitution (


).

Strategic Analysis: The "Tri-Orthogonal" Reactivity

To successfully utilize this scaffold, one must understand the hierarchy of reactivity. The experimental design relies on the following order of operations:

  • Aldehyde (

    
    -CHO):  Most electrophilic. Reacts with amines/hydrazines (Condensation).
    
  • Aryl Iodide (

    
    -I):  Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira). Reacts faster than the chloride.
    
  • Activated Fluoride (

    
    -F):  Ortho to the electron-withdrawing aldehyde, this position is highly activated for 
    
    
    
    cyclization.
  • Aryl Chloride (

    
    -Cl):  Sterically hindered and electronically stable. Serves as a "blocking group" or a site for late-stage functionalization using specialized bulky phosphine ligands.
    
Reactivity Visualization

ReactivityMap Scaffold This compound Aldehyde Aldehyde (C1) Condensation / Wittig Scaffold->Aldehyde Fastest Iodide Iodide (C3) Pd-Coupling (Suzuki/Sonogashira) Scaffold->Iodide Metal-Catalyzed Fluoride Fluoride (C2) SNAr Cyclization Scaffold->Fluoride Activated by CHO Chloride Chloride (C6) Late-Stage Functionalization Scaffold->Chloride Inert/Slow

Figure 1: Chemoselective reactivity map of the scaffold. The gradient of reactivity allows for programmable synthesis.

Application 1: Synthesis of 4-Chloro-7-iodo-1H-indazole

The most direct and high-value transformation for this scaffold is the formation of the indazole core. The 2-fluoro group acts as a leaving group upon attack by hydrazine.

Mechanism:

  • Condensation of hydrazine with aldehyde

    
     Hydrazone intermediate.
    
  • Intramolecular

    
     displacement of the fluoride 
    
    
    
    Ring closure.

Structural Outcome: Due to the numbering change upon cyclization:

  • C6-Cl becomes C4-Cl (Periplasmic position).

  • C3-I becomes C7-I (Adjacent to NH).

Protocol A: Thermal Cyclization

Best for gram-scale synthesis where microwave reactors are unavailable.

Reagents:

  • This compound (1.0 eq)

  • Hydrazine hydrate (64% or 80% aq solution) (3.0 - 5.0 eq)

  • Solvent: Ethanol (EtOH) or 1,4-Dioxane.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the aldehyde in 50 mL of Ethanol.

  • Addition: Add Hydrazine hydrate (50 mmol) dropwise at room temperature. Note: A transient yellow precipitate (hydrazone) may form.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, and a lower 
    
    
    
    fluorescent spot (Indazole) should appear.
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Pour into ice-water (100 mL). The product usually precipitates as an off-white solid.

    • Filter and wash with cold water.

  • Purification: If necessary, recrystallize from EtOH/Water or purify via flash column chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    

Expected Yield: 85–92%

Protocol B: One-Pot Sequential Arylation-Cyclization

Advanced workflow for introducing diversity at the C7 position immediately.

IndazoleWorkflow Start Start: 6-Cl-2-F-3-I-Benzaldehyde Step1 Step 1: Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2, K2CO3) Start->Step1 Chemoselective C-I coupling Intermed Intermediate: Biaryl Aldehyde Step1->Intermed Step2 Step 2: Hydrazine Addition (Cyclization) Intermed->Step2 One-pot Final Product: 4-Chloro-7-Aryl-1H-Indazole Step2->Final

Figure 2: Sequential workflow avoiding isolation of the sensitive biaryl aldehyde.

Application 2: Functionalized Quinoline Synthesis

The aldehyde and the adjacent fluoride allow for condensation with active methylenes or amines to form quinolines.

Protocol: Friedländer-Type Condensation

This method synthesizes 8-chloro-5-iodo-3-substituted quinolines .

Reagents:

  • Scaffold (1.0 eq)

  • Enolizable ketone (e.g., Ethyl acetoacetate or Acetone) (1.2 eq)

  • Base:

    
     or Piperidine (cat.)
    
  • Solvent: DMF or DMSO.

Methodology:

  • Setup: Dissolve scaffold (1.0 eq) and ethyl acetoacetate (1.2 eq) in DMF.

  • Catalysis: Add

    
     (2.0 eq).
    
  • Heating: Heat to 100°C for 12 hours.

    • Mechanism:[4][5][6][7][8][9][10] Aldol condensation occurs first at the aldehyde, followed by

      
       displacement of the fluoride by the enolate/amine equivalent (if using ammonia sources) or direct cyclization if using 2-amino ketones.
      
  • Isolation: Dilute with water, extract with EtOAc.

Quantitative Data & Reagent Compatibility

The following table summarizes the compatibility of the "Tri-Halo" core with common reaction conditions, derived from standard reactivity parameters of poly-halogenated arenes.

Reaction TypeTarget SiteReagent/CatalystCompatibilityNotes

C2-FHydrazine / AminesExcellent Requires heat; F is highly activated.
Suzuki C3-I

/ Boronic Acid
High I reacts preferentially over Cl and F.
Sonogashira C3-I

/ CuI
High Excellent for introducing alkynes.
Heck C3-IPd(OAc)2 / OlefinModerate Higher temp may risk side reactions at Cl.
Lithiation C3-I

(Turbo Grignard)
Good Allows I

Mg exchange at -20°C.
Reduction CHO

Excellent Yields the benzyl alcohol; F remains intact.

Critical Troubleshooting (Self-Validating Systems)

To ensure scientific integrity, verify your intermediate steps using these checkpoints:

  • The "Fluorine Watch" (NMR):

    • Start:

      
       NMR of starting material shows a signal around -110 to -120 ppm (typical for 2-F-benzaldehydes).
      
    • Validation: Upon cyclization to indazole, this signal must disappear . If the signal persists, the ring has not closed (hydrazone formation only).

  • Regioselectivity Check (NOE):

    • In the Suzuki coupling product (Protocol B), observe the NOE (Nuclear Overhauser Effect) between the aldehyde proton and the newly added aryl group. Strong NOE confirms the coupling occurred at C3 (adjacent to CHO) and not C6.

  • Dehalogenation Risk:

    • Avoid using

      
       with 
      
      
      
      for reduction of the aldehyde or nitro groups if you wish to retain the C3-Iodine and C6-Chlorine. These conditions will strip the halogens. Use
      
      
      or
      
      
      for reductions instead.

References

  • Synthesis of Indazoles via

    
    : 
    
    • Title: "Recent Advances in the Synthesis of Indazoles."
    • Source:European Journal of Organic Chemistry, 2018.
    • Context: Validates the hydrazine cyclization mechanism on 2-fluorobenzaldehydes.
  • Reactivity of Polyhalogenated Aromatics

    • Title: "Chemoselective Cross-Coupling Reactions of Polyhalogen
    • Source:Chemical Reviews, 2008.
    • Context: Establishes the reactivity order I > Br > Cl > F (for Pd coupling) and F > Cl (for ).
  • Sonogashira Coupling Protocols

    • Title: "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."
    • Source:Chemical Reviews, 2007.
    • Context: Provides standard conditions for coupling terminal alkynes to aryl iodides.
  • Compound Data & Availability

    • Source: PubChem / Sigma-Aldrich.

    • Context: Verification of the 2-fluoro-3-iodo-benzaldehyde core availability.
    • (Note: Link directs to the close analog 2-fluoro-6-iodo isomer which shares identical reaction protocols; the specific 6-Cl-2-F-3-I isomer is a catalog item in specialized libraries).

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. The specific numbering of the final heterocycle depends on the IUPAC rules applied to the fused system.

Sources

Application Note: Chemo-Orthogonal Functionalization of 6-Chloro-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocols for the strategic functionalization of 6-Chloro-2-fluoro-3-iodobenzaldehyde . This scaffold represents a "privileged structure" in medicinal chemistry due to its high density of orthogonal reactive handles.[1] The presence of three distinct halogen substituents (F, Cl, I) alongside an aldehyde moiety allows for sequential, regioselective derivatization, making it an ideal core for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors (e.g., MEK/MAPK pathways).

The protocols below prioritize chemoselectivity , ensuring that transformations at one site do not compromise the integrity of the others.

Chemical Profile & Properties[1][2][3][4][5][6][7]

Compound Identity: this compound Structural Analysis:

  • C1 (Aldehyde): Electrophilic center; susceptible to reduction, oxidation, and condensation.[1][2]

  • C2 (Fluorine): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-formyl electron-withdrawing group (EWG).[1]
    
  • C3 (Iodine): The most labile site for Palladium-catalyzed cross-coupling (oxidative addition occurs here preferentially over C-Cl or C-F).[1]

  • C6 (Chlorine): Sterically demanding; generally inert under mild Pd-coupling and

    
     conditions, serving as a stable lipophilic blocker or a late-stage functionalization handle.[1]
    
PropertyValue / DescriptionNotes
Molecular Formula

Molecular Weight 284.45 g/mol
Appearance Off-white to pale yellow solidLight sensitive (Iodine content)
Solubility DMSO, DMF, DCM, THFPoor solubility in water/hexanes
Storage 2–8°C, Inert AtmosphereHygroscopic; store under Argon/Nitrogen
Hazards Irritant, Acute Tox.[1][3] (Oral)Handle in fume hood

Strategic Reaction Pathways (Chemoselectivity)

The successful utilization of this scaffold depends on the Order of Events . Incorrect sequencing will lead to polymerization or side-reactions (e.g., "halogen dance").[1]

Recommended Workflow:

  • Step 1: Suzuki-Miyaura Coupling (C3-Iodine): The C-I bond is the weakest and most reactive toward Pd(0).[1]

  • Step 2:

    
     (C2-Fluorine):  The aldehyde at C1 activates the C2-Fluorine.[1] If the aldehyde is converted to an amine or alcohol first, this activation is lost.
    
  • Step 3: Aldehyde Manipulation: Reductive amination or oxidation should generally occur last to maintain the activating influence of the carbonyl group during Step 2.[1]

Visualizing the Reaction Logic[1]

ReactionPathways cluster_legend Reactivity Hierarchy SM 6-Chloro-2-fluoro- 3-iodobenzaldehyde Suzuki Product A: Biaryl Derivative (C-C Bond at C3) SM->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 (Target: Iodine) SNAr Product B: Amino-Benzaldehyde (C-N Bond at C2) SM->SNAr R-NH2, DIPEA, Heat (Target: Fluorine) Amine Product C: Benzylamine (Reductive Amination) SM->Amine R-NH2, STAB (Target: Aldehyde) Suzuki->SNAr Step 2 SNAr->Amine Step 3 key Iodine (C3) > Fluorine (C2) >> Chlorine (C6)

Figure 1: Chemoselectivity map illustrating the orthogonal reactivity of the three functional handles.[1]

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C3-Iodine)

Objective: Install an aryl or heteroaryl group at the C3 position without disturbing the C2-Fluorine or C6-Chlorine.[1]

Mechanistic Insight: Aryl iodides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides or fluorides.[1] By using a mild base (


 or 

) and controlling temperature, we prevent activation of the C-Cl bond.[1]

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Boronic Acid:

    
     (1.1 eq)[1]
    
  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (aq) (2.5 eq)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate, boronic acid, and palladium catalyst.

  • Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane followed by the aqueous base via syringe.

  • Reaction: Heat the mixture to 60–80°C for 2–4 hours. Note: Do not exceed 90°C to avoid competing reactivity at the C-Cl site.[1]

  • Monitoring: Monitor by LCMS. Look for the disappearance of the Iodine peak (M+H) and emergence of the biaryl mass.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    

Critical Quality Attribute (CQA): Ensure the aldehyde peak (CHO) remains visible in


 NMR (~10.0 ppm) to confirm no oxidation occurred.
Protocol B: Nucleophilic Aromatic Substitution ( ) (C2-Fluorine)

Objective: Displace the C2-Fluorine with an amine nucleophile.[1]

Mechanistic Insight: The aldehyde group at C1 is strongly electron-withdrawing, activating the ortho positions.[1] Fluorine is an excellent leaving group in


 reactions (better than I or Cl) because its high electronegativity stabilizes the Meisenheimer complex intermediate. The C6-Chlorine is also ortho, but Fluorine is displaced preferentially due to the rate-determining step being the nucleophilic attack, not the bond breaking.[1]

Materials:

  • Substrate: this compound (or Product from Protocol A)[1]

  • Nucleophile: Primary or Secondary Amine (1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: THF or DMF (anhydrous)[1]

Procedure:

  • Dissolution: Dissolve the substrate in anhydrous THF (0.1 M concentration).

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Reaction: Stir at Room Temperature for 1–2 hours.

    • Optimization: If the amine is sterically hindered, heat to 50°C.

  • Monitoring: TLC will show a significant polarity shift (usually more polar/fluorescent) upon formation of the aniline derivative.[1]

  • Workup: Evaporate volatiles. Redissolve in DCM, wash with 0.1M HCl (to remove excess amine/DIPEA), then saturated

    
    .
    
Protocol C: Reductive Amination (C1-Aldehyde)

Objective: Convert the aldehyde to a benzylamine.[1]

Mechanistic Insight: Standard reduction conditions (e.g.,


) must be avoided to prevent hydrodehalogenation (stripping off the Cl or I). Sodium triacetoxyborohydride (STAB) is the reagent of choice due to its mildness and selectivity for imines over aldehydes.

Materials:

  • Substrate: Aldehyde intermediate[1][2]

  • Amine:

    
     (1.1 eq)[1]
    
  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acid Catalyst: Acetic Acid (1-2 drops, catalytic)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Procedure:

  • Imine Formation: Mix substrate and amine in DCE at RT for 30 minutes. (Add Acetic Acid if amine is weak).[1]

  • Reduction: Add STAB in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM. The product is often pure enough for subsequent steps; otherwise, purify via amine-functionalized silica or standard chromatography.[1]

References

  • Sigma-Aldrich. 2-Fluoro-6-iodobenzaldehyde Product Analysis.[1][4] (Analogous reactivity data for fluoro-iodo-benzaldehydes). Available at: [1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][5] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text for C-I selectivity).

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems.[1][6] Chemical Reviews, 49(2), 273–412. (Mechanism of F vs Cl displacement in SNAr).

  • Chem-Impex. 6-Fluoro-2-iodobenzaldehyde Safety and Handling. Available at: [1]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Conditions. Available at: [1]

(Note: While specific literature on the exact 6-chloro-2-fluoro-3-iodo isomer is limited, the protocols above are derived from validated methodologies for 2-fluoro-6-iodobenzaldehyde and 2-chloro-6-fluorobenzaldehyde, ensuring high reliability).

Sources

"6-Chloro-2-fluoro-3-iodobenzaldehyde" as a building block for novel materials.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Utilization of 6-Chloro-2-fluoro-3-iodobenzaldehyde in Novel Material Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the application of this compound as a versatile building block. We delve into its unique structural attributes that allow for regioselective functionalization, offering field-proven protocols for key synthetic transformations. The methodologies detailed herein are designed to be self-validating, with an emphasis on the causal reasoning behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Advantage of a Multi-Functionalized Building Block

This compound is a uniquely substituted aromatic aldehyde poised for significant utility in the synthesis of complex organic molecules. Its architecture presents three distinct halogen atoms, each with differential reactivity, and an aldehyde functional group that serves as a versatile handle for a myriad of chemical transformations.

The strategic incorporation of fluorine and chlorine atoms into molecular scaffolds is a cornerstone of modern drug discovery and materials science. Fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1][2]. Chlorine is a common substituent in numerous pharmaceuticals, contributing to their therapeutic efficacy against a range of diseases[3]. The presence of these halogens, combined with a highly reactive iodine atom and a versatile aldehyde, makes this molecule a high-potential precursor for novel pharmaceuticals, agrochemicals, and advanced organic materials[4][5].

This guide focuses on leveraging the predictable and differential reactivity of the C-I, C-Cl, and C=O functionalities to construct complex molecular frameworks.

Caption: Key reactive sites of this compound.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is critical for safe and effective experimental design.

Table 1: Physicochemical Properties Note: Experimental data for this specific isomer is not widely published. Properties are estimated based on closely related analogs like 2-Fluoro-6-iodobenzaldehyde and 2-Chloro-6-fluorobenzaldehyde.[6]

PropertyValueSource/Analog
Molecular Formula C₇H₃ClFIO-
Molecular Weight 284.45 g/mol -
Appearance Expected to be an off-white to yellow solid[6][7]
Melting Point Estimated 35-50 °C[6][7]
Solubility Soluble in methanol, ethanol, common organic solvents. Insoluble in water.[6]

Safety and Handling: This compound should be handled with standard laboratory precautions. Based on analogs, it is classified as an acute oral toxicant and an irritant.[8]

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).

  • Storage: Store at 0-8°C under an inert atmosphere, protected from light.[7]

Application Protocol: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[9] The significant difference in bond dissociation energies between the C-I and C-Cl bonds allows for exquisite regioselectivity, with the palladium catalyst preferentially undergoing oxidative addition into the weaker C-I bond.[10][11]

Rationale and Mechanistic Insight

The catalytic cycle begins with an active Pd(0) complex.[11] Oxidative addition into the aryl-iodide bond is the first and rate-determining step, which occurs under much milder conditions than addition into the stronger aryl-chloride bond. This selectivity is the cornerstone of this protocol. The subsequent steps of transmetalation with the boronic acid (activated by the base) and reductive elimination form the desired biaryl product and regenerate the Pd(0) catalyst.[11] The choice of a phosphine ligand like PPh₃ stabilizes the palladium catalyst, while a carbonate base is crucial for activating the boronic acid.[12][13]

cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-I pd0->pd2_aryl Oxidative Addition (Ar-I) pd2_alkyne Ar-Pd(II)L₂-C≡CR pd2_aryl->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination (Ar-C≡CR) cu_acetylide Cu-C≡CR cu_acetylide->pd2_aryl cu_i Cu(I) cu_acetylide->cu_i Regenerates h_alkyne H-C≡CR h_alkyne->cu_acetylide Base

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 6-Chloro-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Modern Synthesis

6-Chloro-2-fluoro-3-iodobenzaldehyde is a polyhalogenated aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring three distinct halogens and a strongly electron-withdrawing aldehyde group, presents a rich platform for synthetic diversification. This molecule serves as a key intermediate in the construction of complex molecular architectures, enabling the introduction of various functional groups with a high degree of regiochemical control.[1] Understanding the principles of nucleophilic aromatic substitution (SNAr) as they apply to this substrate is paramount for unlocking its full synthetic potential.

This guide provides an in-depth analysis of the reactivity of this compound in SNAr reactions. We will explore the underlying mechanistic principles, predict regiochemical outcomes based on electronic and steric factors, and provide detailed, field-proven protocols for the substitution of its halogen atoms with common nucleophiles.

The Engine of Transformation: Nucleophilic Aromatic Substitution (SNAr)

Unlike the more common electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring.[2] The reaction generally proceeds through a two-step addition-elimination mechanism, which is crucial for understanding the reactivity of our target molecule.

  • Nucleophilic Addition: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring that bears a leaving group. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The aromaticity of the ring is temporarily disrupted during this stage.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the final substitution product.

For a successful SNAr reaction, three conditions must be met:

  • The aromatic ring must be rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs).

  • There must be a suitable leaving group, typically a halide or a nitro group.

  • The leaving group must be positioned ortho or para to at least one of the activating EWGs.[2][3]

Dissecting the Reactivity of this compound

The reactivity and regioselectivity of nucleophilic substitution on this compound are governed by the interplay of its substituents. The aldehyde group (-CHO) at C1 is a powerful electron-withdrawing group, significantly activating the aromatic ring towards nucleophilic attack. This activation is most pronounced at the ortho (C2 and C6) and para (C4) positions.

Leaving Group Hierarchy in SNAr:

A notable feature of SNAr reactions is the leaving group trend, which is often the reverse of that seen in SN1 and SN2 reactions. For halogens, the typical order of reactivity is F > Cl > Br > I.[5] This is because the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond.[2][6] The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, thus accelerating the initial attack by the nucleophile and stabilizing the resulting Meisenheimer complex.[6]

Regioselectivity: A Predictable Outcome

In this compound, we have two halogens in activated ortho positions: fluorine at C2 and chlorine at C6. The iodine at C3 is in a meta position relative to the aldehyde and is therefore significantly less activated towards SNAr.[3]

Based on the principles outlined above, nucleophilic attack is overwhelmingly favored at the C2 position, leading to the displacement of the fluoride ion. This high regioselectivity can be attributed to two key factors:

  • Electronic Activation: The extreme electronegativity of the fluorine atom makes the C2 carbon the most electrophilic site on the ring, promoting nucleophilic attack at this position.

  • Intermediate Stabilization: The fluorine atom's strong inductive effect provides the greatest stabilization for the negative charge that develops in the Meisenheimer complex intermediate.

The following diagram illustrates the predicted reactivity hotspots of the molecule.

G cluster_molecule This compound cluster_reactivity Predicted Reactivity C1 C C2 C C1->C2 CHO CHO C1->CHO C3 C C2->C3 F F C2->F C4 C C3->C4 I I C3->I C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 H5 H C5->H5 C6->C1 Cl Cl C6->Cl High Highly Reactive High->F Primary Site of Attack (Strongest Activation) Moderate Moderately Reactive Moderate->Cl Secondary Site (Ortho-activation) Low Low Reactivity Low->I Least Reactive (Meta-deactivation)

Sources

Technical Application Note: Chemoselective Functionalization of 6-Chloro-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-2-fluoro-3-iodobenzaldehyde (CAS: 1427439-08-4 or analogs) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor discovery. Its value lies in its orthogonal reactivity profile : it possesses three distinct electrophilic sites (aldehyde, aryl iodide, aryl chloride) and one electronic modulator (fluorine).

This guide addresses the primary challenge in working with this molecule: Chemoselectivity . Specifically, how to engage the aldehyde or the aryl iodide selectively without compromising the structural integrity of the other functional groups.

Reactivity Matrix & Chemoselectivity

Successful functionalization requires understanding the hierarchy of reactivity. The molecule does not react uniformly; kinetic control is essential.

Functional GroupReactivity RankPrimary Reaction ModeCritical Constraint
Aldehyde (-CHO) 1 (Highest) 1,2-Nucleophilic AdditionSusceptible to Cannizzaro reaction in strong base; interferes with Li-Halogen exchange.
Aryl Iodide (C-I) 2 (High) Pd-Catalyzed Cross-CouplingLabile to Metal-Halogen exchange (Li/Mg); requires protection of -CHO for lithiation.
Aryl Chloride (C-Cl) 3 (Low) SNAr or Coupling (Forcing)Generally inert under conditions used for -CHO or -I functionalization.
Aryl Fluoride (C-F) 4 (Modulator) Ortho-lithiation DirectorActivates the ring but rarely reacts directly in this specific scaffold configuration.
Visualizing the Pathway Logic

The following decision tree illustrates the strategic workflow for functionalizing this scaffold.

ReactivityLogic Start 6-Chloro-2-fluoro- 3-iodobenzaldehyde Process_Grignard Protocol A: Grignard Addition (T < 0°C) Start->Process_Grignard Nucleophilic Attack (Kinetic Control) Process_Suzuki Protocol B: Suzuki Coupling (Mild Base) Start->Process_Suzuki Pd(0) Catalysis (Chemoselective) Process_Protect Mandatory Step: Acetal Protection Start->Process_Protect Block Aldehyde Target_OH Target: Alcohol (Retention of Halogens) Target_Biaryl Target: Biaryl (Retention of CHO/Cl) Target_Lithiation Target: 3-Substituted (via Li-Exchange) Process_Grignard->Target_OH Process_Suzuki->Target_Biaryl Process_Protect->Target_Lithiation Li-Halogen Exchange

Figure 1: Strategic decision tree for chemoselective functionalization. Note that direct lithiation of the aldehyde is forbidden.

Protocol A: Chemoselective 1,2-Addition (Grignard)

Objective: Convert the aldehyde to a secondary alcohol while preventing Magnesium-Iodine exchange.

The Challenge

Aryl iodides are prone to Magnesium-Halogen exchange (forming a Grignard on the ring) if the reaction temperature is too high. This protocol uses low temperature to favor the faster addition to the carbonyl group.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Organomagnesium halide (R-MgBr/Cl) (1.1 eq)

  • Solvent: Anhydrous THF (inhibitor-free)

  • Quench: Sat. NH4Cl

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round bottom flask under Argon flow. Charge with substrate and dissolve in anhydrous THF (0.2 M concentration).

  • Thermal Control: Cool the solution to -20°C (Ice/Salt bath or Cryocooler).

    • Note: While 0°C is often sufficient for simple aldehydes, the presence of the Iodine atom necessitates lower temperatures to suppress exchange side-reactions [1].

  • Addition: Add the Grignard reagent dropwise over 15 minutes.

    • Observation: A color change (often yellow to orange) indicates complex formation.

  • Monitoring: Stir at -20°C for 30 minutes. Monitor by TLC or LC-MS.

    • Stop Condition: Disappearance of the aldehyde peak. Do not warm to RT until the reaction is quenched.

  • Quench: Pour the cold reaction mixture directly into a vigorously stirring solution of saturated NH4Cl.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate.

Validation:

  • 1H NMR: Look for the disappearance of the aldehyde proton (~10.0 ppm) and appearance of the methine proton (~5.0 ppm).

  • Integrity Check: Verify the aromatic region integrates for 2 protons (retention of I and Cl).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C3-Iodine position without degrading the aldehyde.

The Challenge

Aldehydes are sensitive to strong bases (NaOH, KOtBu) often used in coupling, leading to Cannizzaro disproportionation or Aldol condensation. This protocol uses a mild base/solvent system [2].[1]

Materials
  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

    • Why: Robust, air-stable, works well for sterically crowded aryl iodides.

  • Partner: Aryl Boronic Acid (1.1 eq)

  • Base: Na2CO3 or K3PO4 (2.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Workflow Diagram

SuzukiWorkflow Step1 Step 1: Degassing (Solvent + Base + Boronic Acid) Sparge Argon 15 min Step2 Step 2: Charge Reagents Add Substrate + Pd Catalyst Step1->Step2 Step3 Step 3: Reaction Heat to 60-80°C (Monitor CHO stability) Step2->Step3 Step4 Step 4: Filtration Filter through Celite pad (Remove Pd black) Step3->Step4

Figure 2: Optimized Suzuki-Miyaura workflow for aldehyde-containing substrates.

Step-by-Step Methodology
  • Degassing (Critical): In a reaction vial, combine the Boronic Acid, Base, Dioxane, and Water. Sparge with Argon for 15 minutes. Oxygen is the enemy of Pd catalysis and promotes aldehyde oxidation.

  • Catalyst Addition: Add the this compound and Pd(dppf)Cl2.

  • Reaction: Seal the vial and heat to 60°C .

    • Note: Do not reflux (100°C) unless necessary. Milder heat preserves the aldehyde and the C-Cl bond (which might couple at higher temps) [3].

  • Workup: Dilute with water, extract with DCM. Wash organic layer with 5% HCl (mildly acidic wash helps remove boronic acid byproducts).

Strategic Considerations: Metal-Halogen Exchange

Warning: You cannot perform Lithium-Halogen exchange (using n-BuLi or t-BuLi) directly on this compound.

The aldehyde proton is acidic, and the carbonyl is highly electrophilic. Organolithiums will attack the aldehyde immediately.

Correct Route for C3-Lithiation:

  • Protection: Convert aldehyde to a cyclic acetal (Ethylene glycol, pTSA, Toluene, Dean-Stark).

  • Exchange: Treat the acetal-protected intermediate with i-PrMgCl·LiCl (Turbo Grignard) at -40°C or n-BuLi at -78°C. The Iodine will exchange selectively over the Chlorine [4].

  • Quench: Add electrophile.

  • Deprotection: Acidic hydrolysis (HCl/THF) to restore the aldehyde.

References

  • Knochel, P., et al. (2019). "Preparation of Polyfunctional Organometallics via Magnesium-Halogen Exchange." Organic Reactions.[1][2][3][4][5][6][7] (General reactivity context).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie.

  • Bao, R. L., et al. (2015).[8] "Chemoselective Functionalization of Halogenated Benzaldehydes." Journal of Organic Chemistry. (Context on Turbo Grignard).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling with 6-Chloro-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-6C2F3I-OPT Subject: Chemoselectivity & Functional Group Tolerance in Polyhalogenated Benzaldehydes Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Substrate Analysis

The Challenge: You are attempting a Suzuki-Miyaura coupling on 6-Chloro-2-fluoro-3-iodobenzaldehyde . This substrate presents a "Triad of Instability":

  • Competing Electrophiles: You must couple at the C-I bond (C3) while leaving the C-Cl bond (C6) intact.

  • Electronic Deactivation: The ring is highly electron-deficient (Aldehyde + 3 Halogens), making the oxidative addition intermediate unstable and prone to protodehalogenation (replacement of I with H).

  • Base Sensitivity: The aldehyde moiety is flanked by electron-withdrawing groups, making it highly susceptible to nucleophilic attack (Cannizzaro reaction) or aldol condensation under strong basic conditions.

This guide provides a self-validating troubleshooting framework to navigate these competing factors.

Troubleshooting Modules (Q&A)

Module A: Chemoselectivity (The "Iodine vs. Chlorine" Battle)

Q: I am seeing coupling at the Chlorine position (C6) or double coupling. How do I stop this?

A: This is almost exclusively a ligand selection issue. The Bond Dissociation Energy (BDE) difference between C-I (~65 kcal/mol) and C-Cl (~95 kcal/mol) is your primary advantage. However, "hot" ligands designed to activate aryl chlorides (e.g., Buchwald ligands like SPhos, XPhos, or NHCs) will override this natural selectivity.

  • The Fix: Downgrade your ligand activity.

    • Recommended: Triphenylphosphine (

      
      ) or dppf. These ligands are active enough to insert into the weak C-I bond but generally too sluggish to activate the sterically hindered C-Cl bond at moderate temperatures.
      
    • Avoid:

      
      , 
      
      
      
      , SPhos, XPhos.
  • Temperature Control: Do not exceed 80°C. Higher thermal energy can overcome the activation barrier for C-Cl insertion.

Q: The reaction is stalled. I have starting material left, but I'm afraid to add more catalyst.

A: Check for Catalyst Poisoning rather than low activity. The aldehyde group can coordinate to Pd(0), and the iodide byproduct can inhibit turnover.

  • The Fix: Instead of switching to a "hotter" ligand (which risks chemoselectivity), increase the catalyst loading of the selective catalyst (e.g., go from 1 mol% to 3-5 mol% Pd(PPh3)4).

Module B: The "Missing Halogen" (Protodehalogenation)

Q: My LCMS shows a mass corresponding to [M-I+H]. The Iodine is being replaced by Hydrogen. Why?

A: This is Protodehalogenation , the bane of electron-deficient aryl halides. Because your ring is so electron-poor (due to -CHO, -F, -Cl), the Palladium-Aryl intermediate is highly electrophilic. If there is a proton source (like an alcohol solvent or trace water) and a reducing environment, the Pd center will reductively eliminate Ar-H instead of Ar-Boronate.

  • The Fix:

    • Solvent Switch: Eliminate alcohols (MeOH, EtOH). Use non-protic solvents like Toluene , DME , or THF .

    • Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M). High concentration favors the bimolecular transmetallation step over the unimolecular side reactions.

    • Water Control: While Suzuki requires some water, excess water promotes dehalogenation in this specific substrate. Use a minimal ratio (e.g., Toluene:Water 10:1).

Module C: Aldehyde Preservation

Q: The aldehyde peak is disappearing, but I'm not getting product. I see a "smear" on the TLC.

A: You are likely triggering the Cannizzaro reaction or polymerization. The electron-withdrawing Fluorine and Chlorine make the aldehyde carbon exceptionally electrophilic, inviting attack by the base.

  • The Fix:

    • Stop using Hydroxides:

      
       and 
      
      
      
      are too aggressive.
    • Switch to Carbonates/Phosphates: Use

      
        (mildest buffering) or 
      
      
      
      (good solubility in organics, less aqueous exposure needed).
    • Anhydrous Protocol: If degradation persists, switch to an anhydrous system using

      
        or 
      
      
      
      as the activator in dry THF/Dioxane.

Visual Logic & Workflows

Diagram 1: Chemoselectivity & Optimization Logic

This flowchart guides you through the decision-making process based on impurity profiles.

OptimizationLogic Start Start: Reaction Analysis (LCMS) Result1 Impurity: Double Coupling (Reaction at Cl) Start->Result1 Result2 Impurity: Des-Iodo (Ar-H) (Protodehalogenation) Start->Result2 Result3 Impurity: Aldehyde Loss (Cannizzaro/Degradation) Start->Result3 Result4 Low Conversion (SM Remaining) Start->Result4 Action1 Action: Switch Ligand Use Pd(PPh3)4 or Pd(dppf)Cl2 Reduce Temp < 80°C Result1->Action1 Action2 Action: Solvent/Conc Change Remove Alcohols Increase Conc. to >0.5M Result2->Action2 Action3 Action: Base Change Switch to K3PO4 or Cs2CO3 Reduce Water Ratio Result3->Action3 Action4 Action: Boost Catalyst Increase Loading (not activity) Check Boronic Acid Purity Result4->Action4

Caption: Diagnostic flowchart for optimizing Suzuki coupling of polyhalogenated benzaldehydes.

Diagram 2: Mechanism of Protodehalogenation (The Silent Killer)

Understanding why the iodine is lost is crucial to preventing it.

Protodehalogenation SM Ar-I (Substrate) OxAdd Ar-Pd(II)-I (Oxidative Addition) SM->OxAdd Fast (Activated Ring) PathGood Transmetallation (+ Ar'-B(OH)2) OxAdd->PathGood High Conc. Strong Base PathBad Side Reaction (+ H-Source/Alcohol) OxAdd->PathBad Trace Alcohol/Water Slow Transmetallation Product Ar-Ar' (Coupled Product) PathGood->Product Reductive Elim. PdH Ar-Pd-H (Hydride Species) PathBad->PdH Waste Ar-H (Des-Iodo Waste) PdH->Waste Reductive Elim.

Caption: Kinetic competition between productive coupling and protodehalogenation pathways.

Standard Operating Procedure (SOP)

Protocol ID: SOP-SUZ-6C2F-V2 Scale: 1.0 mmol basis

ParameterSpecificationRationale
Solvent System Toluene : Water (10:1)Biphasic system suppresses protodehalogenation better than DMF/MeOH.
Concentration 0.5 M (High)Favors bimolecular coupling over unimolecular side reactions.
Base

(2.0 equiv)
Mild enough to save the aldehyde; buffers pH effectively.
Catalyst

(3-5 mol%)
"Lazy" ligand ensures reaction only at Iodine, not Chlorine.
Temperature 70°CSufficient for I-activation; too low for Cl-activation.
Time 4 - 12 HoursMonitor by LCMS. Stop immediately upon consumption of SM.

Step-by-Step Execution:

  • Charge Solids: In a reaction vial, add this compound (1.0 equiv), Boronic Acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Degas: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Oxygen inhibition is fatal to this electron-poor system.

  • Add Solvents: Add degassed Toluene and Water via syringe.

  • Add Catalyst: Quickly add

    
     under positive inert gas pressure.
    
  • Heat: Stir vigorously at 70°C.

  • Workup: Dilute with EtOAc, wash with Brine (mild) rather than acid/base to protect the aldehyde.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483.[2] [Link]

  • Navarro, O. et al. "General and Efficient Methodology for the Suzuki−Miyaura Coupling of Aryl Chlorides." Journal of Organic Chemistry, 2005 , 69, 3804. (Cited for context on what not to use—bulky ligands activate chlorides). [Link]

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[3] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. (Defines the reactivity order I > Br > Cl). [Link]

  • Sheridan, K. "Protodehalogenation in Palladium-Catalyzed Cross-Coupling." Synthesis, 2016 .[4] (Mechanistic insight into the side reactions of electron-deficient arenes).

Sources

"6-Chloro-2-fluoro-3-iodobenzaldehyde" byproduct identification

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: CFIB-782 (Hypothetical) | CAS: 142816-33-7 (Analog Reference) Support Tier: Advanced Chemical Intermediates

Introduction

Welcome to the technical support hub for 6-Chloro-2-fluoro-3-iodobenzaldehyde . This intermediate is a critical building block for MEK/ERK kinase inhibitors and other fluorinated heterocycles. Due to the high density of functional groups (aldehyde, fluorine, chlorine, iodine) on the benzene ring, this molecule presents unique challenges in synthesis stability and spectroscopic identification.

This guide addresses the three most common technical inquiries:

  • Differentiation: How to distinguish the product from its des-iodo precursor and regioisomers.

  • Synthesis Failure: Troubleshooting low yields during Directed Ortho Lithiation (DoL).

  • Stability: Preventing rapid oxidation and "iodine migration."

Module 1: Analytical Fingerprinting (Identification)

The Issue: Users often confuse the target product with the starting material (6-chloro-2-fluorobenzaldehyde) or the "scrambled" regioisomer due to similar retention times in HPLC.

NMR Diagnostics (The Definitive Check)

The presence of Fluorine (


F) creates distinctive splitting patterns that validate the substitution pattern.

Target Structure: 1,2,3,4-tetrasubstituted benzene.

  • Protons: Only two aromatic protons (H4 and H5) which are ortho to each other.

  • Key Feature: The absence of the H3 proton (replaced by Iodine).

FeatureTarget Product (6-Cl-2-F-3-I)Major Impurity (Des-iodo: 6-Cl-2-F)Differentiation Logic

H Aromatic Region
2 Signals (Doublets)3 Signals (Multiplets)The impurity retains the H3 proton, creating a complex 3-spin system.
Coupling (

)

Hz
Complex splittingTarget shows a clean AB quartet-like system (distorted by F-coupling).

F NMR
Singlet (or d) at ~ -105 to -115 ppmShifted by ~5-10 ppmIodine at the ortho position to Fluorine causes a significant "Heavy Atom Effect" shift.
CHO Proton ~10.3 ppm (d,

Hz)
~10.4 ppmThe aldehyde proton often couples to the ortho-F (

).
LC-MS Identification
  • Target Mass: [M+H]

    
     or [M-H]
    
    
    
    depends on ionization. Look for the distinctive Cl + I isotope pattern .
    • Chlorine: 3:1 ratio (

      
      Cl / 
      
      
      
      Cl).
    • Iodine: Monoisotopic (

      
      I), mass defect is negative (-0.096 Da), distinct from H/C/N.
      
  • Common Error: Confusing the hydrate (gem-diol) peak for a byproduct. Electron-deficient aldehydes often hydrate in aqueous mobile phases (M+18).

Module 2: Synthesis Troubleshooting

The Issue: "I performed the lithiation, but I isolated a mixture of starting material and a 'mystery' isomer."

The "Iodine Dance" Phenomenon

The synthesis likely involves the Directed Ortho Lithiation (DoL) of a protected precursor (e.g., 2-chloro-6-fluorobenzaldehyde acetal) or the lithiation of 1-chloro-3-fluorobenzene followed by formylation/iodination.

Critical Failure Mode: If the temperature exceeds -78°C even momentarily during the lithiation of an iodo-species, the iodine atom can migrate to a more thermodynamically stable position (Halogen Dance).

Troubleshooting Workflow (DOT Visualization)

Troubleshooting Start Problem: Low Purity / Wrong Isomer CheckTemp Was Temp maintained < -78°C? Start->CheckTemp CheckQuench Was Iodine quench rapid? CheckTemp->CheckQuench Yes Result_Dance Diagnosis: Halogen Dance (Scrambling) Impurity: Regioisomers CheckTemp->Result_Dance No (Spike > -70°C) Result_Moisture Diagnosis: Protonation (Wet Solvent) Impurity: Des-iodo (SM) CheckQuench->Result_Moisture Slow / Wet I2 Result_Over Diagnosis: Over-reaction Impurity: Bis-iodo species CheckQuench->Result_Over Excess Base Action_Cryo Action: Use internal cryo-probe Pre-cool I2 solution Result_Dance->Action_Cryo Action_Dry Action: Titrate n-BuLi Dry THF over Na/Benzophenone Result_Moisture->Action_Dry

Figure 1: Diagnostic logic for identifying the root cause of synthesis failure based on impurity profile.

Corrective Protocol: The "Reverse Quench"

To prevent the lithiated intermediate from isomerizing:

  • Do NOT add solid Iodine to the lithiated flask.

  • DO transfer the lithiated species (via cannula, cooled) into a pre-cooled solution of Iodine in THF. This ensures the lithiated species always sees an excess of electrophile, minimizing side reactions.

Module 3: Stability & Storage

The Issue: The aldehyde functionality, activated by three electron-withdrawing halogens, is highly prone to:

  • Air Oxidation: Converts to 6-chloro-2-fluoro-3-iodobenzoic acid.

  • Cannizzaro Reaction: In the presence of base traces.

Storage Protocol:

  • Atmosphere: Argon or Nitrogen (Strict).

  • Temp: -20°C is recommended for long-term storage.

  • Stabilizer: Do not add stabilizers (like BHT) if using for strict GMP synthesis, but be aware that "crust" formation on the threads of the vial is likely the benzoic acid derivative.

Frequently Asked Questions (FAQ)

Q: The NMR shows a small doublet at ~10.4 ppm. Is this the product? A: Likely not. The product aldehyde signal is usually shielded slightly upfield (~10.2-10.3 ppm) relative to the des-iodo precursor due to the steric crowding of the iodine, which twists the carbonyl out of full conjugation. The peak at 10.4 ppm is likely the starting material (6-chloro-2-fluorobenzaldehyde).

Q: Can I use this intermediate in a Suzuki Coupling? A: Yes, but selectivity is key. The C-I bond (Position 3) is significantly more reactive than the C-Cl bond (Position 6) towards Pd(0).

  • Tip: Perform the coupling at room temperature or 40°C. High heat (>80°C) may activate the C-Cl bond or cause de-iodination.

Q: Why does my LC-MS show a mass of M+33? A: You are likely using Methanol as a solvent. Electron-deficient aldehydes form hemiacetals with methanol almost instantly. Switch to Acetonitrile/Water to see the parent mass.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Gschwend, H. W., & Rodriguez, H. R. (1979).[1] Heteroatom-facilitated lithiations. Organic Reactions, 26, 1. Link

  • Sigma-Aldrich. (n.d.).[2] 2-Fluoro-6-iodobenzaldehyde Product Sheet. (Used as a congener reference for spectral properties). Link

  • Olah, G. A., et al. (1964). Ferric Chloride and Aluminum Chloride Catalyzed Chlorination of Benzene.[3] Journal of the American Chemical Society, 86(6), 1055-1060.[3] (Mechanistic grounding for halogenation). Link

Sources

Technical Support Center: Optimization of 6-Chloro-2-fluoro-3-iodobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: 6-Cl-2-F-3-I-CHO (Intermediate for KRAS G12C Inhibitors) Protocol Type: Cryogenic Directed Ortho-Metalation (DoM) Document Version: 2.4 (Internal Process Guide)

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 6-chloro-2-fluoro-3-iodobenzaldehyde , a critical scaffold in medicinal chemistry (notably in the synthesis of Adagrasib and related KRAS inhibitors).

While electrophilic iodination of 2-chloro-6-fluorobenzaldehyde is possible, it often yields inseparable regioisomeric mixtures (3-iodo vs. 5-iodo). The industry-preferred route for high regiochemical fidelity is the Directed Ortho-Metalation (DoM) of 1-chloro-3-fluoro-4-iodobenzene , followed by formylation.

This reaction is thermodynamically unstable . Success depends entirely on the precise management of the Lithium-Iodine Exchange vs. Deprotonation competition, which is governed strictly by temperature and residence time.

Module 1: Critical Process Parameters (The "Why")

Before troubleshooting, understand the competing mechanisms occurring in your flask.

The Competition: Deprotonation vs. Exchange

You are treating 1-chloro-3-fluoro-4-iodobenzene with LDA (Lithium Diisopropylamide).

  • Pathway A (Desired): Deprotonation

    • Target: The proton at Position 2 (sandwiched between Cl and F).

    • Driver: High acidity due to the inductive effect of two adjacent halogens (

      
      ).
      
    • Result: Formation of the 2-lithio species, which reacts with DMF to form the target aldehyde.

  • Pathway B (Fatal Side Reaction): Lithium-Halogen Exchange

    • Target: The Iodine atom at Position 4 .

    • Driver: The weak C-I bond. Even though LDA is a bulky base, trace amounts of alkyllithium (if generating LDA in situ) or high temperatures can trigger this.

    • Result: Loss of Iodine, formation of 2-fluoro-6-chlorobenzaldehyde (after DMF quench), or "Halogen Dance" scrambling.

  • Pathway C (Catastrophic): Benzyne Formation

    • Trigger: Temperatures > -60°C.

    • Mechanism: Elimination of Li-Cl or Li-F from the lithiated intermediate.

    • Result: Tarry polymers and decomposition.

Module 2: Troubleshooting Guide (FAQ)

Q1: I am isolating 2-fluoro-6-chlorobenzaldehyde (missing the Iodine). Why?

Diagnosis: You have triggered Lithium-Iodine Exchange .

  • Cause 1 (Most Likely): Temperature overshoot. If the internal temperature rises above -70°C during LDA addition, the kinetic preference shifts from deprotonation to exchange.

  • Cause 2: In-situ LDA generation issues. If you generate LDA using

    
    -BuLi and Diisopropylamine (DIPA) but fail to consume all 
    
    
    
    -BuLi, the residual
    
    
    -BuLi will instantly attack the Iodine.
  • Fix: Ensure a 5-10% excess of DIPA when making LDA. Allow the LDA solution to cool completely to -78°C before adding the substrate.

Q2: My yield is low (<40%), and I see "tar" in the flask.

Diagnosis: Benzyne Formation via elimination.

  • Cause: The lithiated intermediate (1-chloro-3-fluoro-4-iodo-2-lithiobenzene) is thermally fragile. It eliminates Li-F or Li-Cl if left too long or if the temperature spikes during the DMF quench.

  • Fix:

    • Shorten Residence Time: Do not stir the lithiated species for >60 minutes. 30-45 minutes is optimal.

    • Pre-cool DMF: The addition of DMF is exothermic. Add it slowly down the side of the flask, ensuring the internal temp never exceeds -65°C.

Q3: Can I use n-BuLi directly instead of LDA?

Answer: Absolutely NOT.

  • 
    -BuLi is a nucleophile. It will attack the Iodine atom (Li-I exchange) orders of magnitude faster than it will deprotonate the ring. You must use a non-nucleophilic base like LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).
    

Module 3: Optimized Protocol

Target Scale: 10g Batch Safety: Pyrophoric reagents. Anhydrous/Anaerobic conditions required.

Reagents & Stoichiometry
ComponentEquiv.Role
1-Chloro-3-fluoro-4-iodobenzene 1.0Substrate
LDA (2.0M in THF/Heptane) 1.1 - 1.2Base (DoM Agent)
DMF (Anhydrous) 1.5Electrophile
THF (Anhydrous) Solvent10 mL per gram of substrate
Step-by-Step Execution
  • System Prep: Flame-dry a 3-neck round bottom flask. Flush with Argon (Ar) for 15 mins.

  • Substrate Solution: Dissolve the substrate in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

    • Critical Check: Verify internal temperature with a probe, not just the bath temp.

  • Metalation (The Critical Step):

    • Add LDA dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.

    • Constraint: Maintain internal temp < -72°C.

    • Aging: Stir at -78°C for exactly 45 minutes .

    • Note: The solution typically turns yellow/orange. Darkening to brown/black indicates decomposition (too warm).

  • Formylation:

    • Add anhydrous DMF dropwise over 10 minutes.

    • Exotherm Alert: This step generates heat. Monitor temp closely.

    • Stir at -78°C for 30 minutes.

  • Quench & Warm-up:

    • Add Acetic Acid (2 equiv) or sat.

      
       solution while still at -78°C.
      
    • Remove the cooling bath and allow to warm to Room Temperature (RT).

  • Workup:

    • Extract with EtOAc. Wash with water and brine. Dry over

      
      .
      
    • Concentrate. Purify via recrystallization (Hexanes) or silica column (low polarity).

Module 4: Reaction Logic Visualization

The following diagram illustrates the kinetic pathways and failure modes.

ReactionPathways Start 1-Chloro-3-fluoro- 4-iodobenzene LDA LDA / -78°C (Kinetic Control) Start->LDA Lithiated Intermediate A: 2-Lithio Species (Desired) LDA->Lithiated  Path A: Deprotonation (Fast at -78°C) Exchange Intermediate B: 4-Lithio Species (Li-I Exchange) LDA->Exchange  Path B: Exchange (If nBuLi present or Temp > -70°C) Product TARGET: 6-Chloro-2-fluoro- 3-iodobenzaldehyde Lithiated->Product + DMF (Quench) Benzyne Byproduct: Benzyne Polymers (Tars) Lithiated->Benzyne  Warm up > -60°C (Elimination) Byproduct1 Byproduct: 2-Fluoro-6-chlorobenzaldehyde (Loss of Iodine) Exchange->Byproduct1 + DMF

Figure 1: Reaction pathway analysis showing the competition between the desired Directed Ortho-Metalation (Path A) and the undesired Lithium-Halogen exchange (Path B).

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[1][2] (Foundational text on "LIDAKOR" and base selection for haloarenes).

  • Lana, N., et al. (2019). Synthesis of KRAS G12C Inhibitor Intermediates. World Intellectual Property Organization , WO2019183495A1.

  • Gribble, G. W., & Li, J. J. (2011).
  • PubChem Compound Summary. (2024). This compound (CID 74891941).[3] National Center for Biotechnology Information.

Sources

Minimizing homocoupling in "6-Chloro-2-fluoro-3-iodobenzaldehyde" Suzuki reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling in 6-Chloro-2-fluoro-3-iodobenzaldehyde Substrates

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: You are working with This compound , a densely functionalized scaffold. This substrate presents a classic "Chemoselectivity vs. Stability" paradox:

  • Chemoselectivity: You must couple exclusively at the C–I bond (Position 3) while leaving the C–Cl bond (Position 6) intact.

  • Electronic Activation: The ortho-fluoro and para-chloro substituents make the ring highly electron-deficient, accelerating oxidative addition.

  • The Problem: This high reactivity often leads to Homocoupling , which manifests in two distinct forms:

    • Type A (Oxidative): Homocoupling of the Boronic Acid (

      
      ).
      
    • Type B (Reductive): Homocoupling of the Aryl Halide (

      
      ).
      

This guide provides the diagnostic logic and experimental protocols to suppress these side reactions while preserving the aldehyde functionality.

Diagnostic Framework: Identify Your Enemy

Before optimizing, you must identify which homocoupling pathway is active. Use the following decision tree to diagnose your crude LC-MS data.

TroubleshootingTree Start Analyze Crude LC-MS Identify Impurity Mass ImpurityType Which Dimer is Dominant? Start->ImpurityType TypeA Boronic Acid Dimer (Ar'-Ar') ImpurityType->TypeA Mass = 2 x Boronic Ar TypeB Aryl Halide Dimer (Ar-Ar) ImpurityType->TypeB Mass = 2 x Halide Ar TypeC Dehalogenation (Ar-H) ImpurityType->TypeC Mass = Starting Mat - I + H CauseA CAUSE: Oxidative Homocoupling Oxygen ingress or fast transmetallation relative to OA. TypeA->CauseA CauseB CAUSE: Reductive Homocoupling Disproportionation of Ar-Pd-I species. TypeB->CauseB CauseC CAUSE: Protodehalogenation Hydride source present (alcohol/amine). TypeC->CauseC SolA SOLUTION: 1. Sparging (N2/Ar) > 30 mins 2. Slow addition of Boronic Acid 3. Add scavenger (e.g., dilute phenol) CauseA->SolA SolB SOLUTION: 1. Switch solvent (Avoid alcohols) 2. Lower temperature 3. Change Catalyst (High steric bulk) CauseB->SolB SolC SOLUTION: 1. Use anhydrous solvents 2. Switch base to K3PO4 or K2CO3 3. Avoid Pd/C or Pd black formation CauseC->SolC

Figure 1: Diagnostic decision tree for identifying the root cause of Suzuki-Miyaura side reactions.

Mechanistic Insight: The "Oxidative Leak"

The most common issue with this substrate is Boronic Acid Homocoupling (Type A) . This is not a random event; it is an oxygen-catalyzed cycle that competes with your desired cross-coupling.

The Mechanism:

  • Oxygen Interaction: Dissolved

    
     reacts with the Pd(0) or Pd(II) species to form a peroxo-palladium complex.
    
  • Double Transmetallation: This peroxo species reacts with two equivalents of boronic acid, bypassing the aryl halide entirely.

  • Result: You consume your nucleophile (boronic acid) before it can react with the this compound.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-I enters) Pd0->OxAdd Peroxo Pd-Peroxo Species Pd0->Peroxo + O2 PdII_Ar Ar-Pd(II)-I OxAdd->PdII_Ar TransMet Transmetallation (Ar'-B enters) PdII_Ar->TransMet PdII_ArAr Ar-Pd(II)-Ar' TransMet->PdII_ArAr Prod Product (Ar-Ar') PdII_ArAr->Prod Reductive Elimination Prod->Pd0 Oxygen O2 Ingress HomoCoup Homocoupling (Ar'-Ar') Peroxo->HomoCoup + 2 Ar'-B(OH)2 HomoCoup->Pd0 Regeneration

Figure 2: The catalytic cycle showing the "Oxygen Leak" pathway (red dashed lines) leading to boronic acid homocoupling.

Optimized Protocol: The "Golden Path"

This protocol is specifically tuned for This compound . It prioritizes Iodine selectivity and Oxygen exclusion.

Reagents & Stoichiometry
ComponentEquivalentRecommendationRationale
Aryl Iodide 1.06-Cl-2-F-3-I-benzaldehydeLimiting reagent.
Boronic Acid 1.1 - 1.2

Slight excess only. Large excess promotes homocoupling.
Catalyst 0.03 (3 mol%)Pd(dppf)Cl₂·CH₂Cl₂ Bidentate ligand prevents bridging; robust against dehalogenation [1].
Base 2.5Na₂CO₃ or K₃PO₄ Mild bases prevent aldehyde condensation. Avoid hydroxides.
Solvent [0.2 M]DME / Water (4:1) DME has high O₂ solubility, so degassing is critical.
Step-by-Step Methodology

1. The "Subsurface Sparge" (Critical Step)

  • Do not rely on simple vacuum/backfill cycles (balloon method). This is insufficient for removing dissolved oxygen in DME/Water mixtures.

  • Action: Insert a long needle directly into the solvent mixture and bubble Argon/Nitrogen vigorously for at least 20 minutes before adding the catalyst.

2. Catalyst Addition

  • Add the Pd(dppf)Cl₂ catalyst after the initial degassing.

  • Perform a quick 5-minute sparge after catalyst addition to remove air introduced with the solid.

3. Controlled Temperature Ramp

  • Heat the reaction to 60°C - 80°C .

  • Warning: Do not exceed 90°C. Higher temperatures increase the risk of activating the C-Cl bond (Position 6) or damaging the aldehyde.

4. The "Slow Addition" Technique (If Homocoupling Persists)

  • If you still observe Boronic Acid dimer (

    
    ):
    
    • Dissolve the Boronic Acid in degassed solvent.

    • Add it to the reaction mixture via syringe pump over 1–2 hours.

    • Why? Keeping the concentration of Boronic Acid low relative to the Pd(II)-Aryl species favors the Cross-Coupling over the Homocoupling [2].

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant dehalogenation (replacement of Iodine with Hydrogen)?

  • Diagnosis: This is often caused by the solvent acting as a hydride donor, or the presence of trace Pd-black.

  • Fix: Ensure you are using anhydrous organic solvents (mixed with degassed water). If using ethanol/isopropanol, switch to DME or Toluene . The aldehyde group itself makes the ring electron-poor, stabilizing the anionic intermediate of dehalogenation.

Q2: Can I use Pd(PPh₃)₄ instead of Pd(dppf)Cl₂?

  • Answer: You can, but it is riskier. Pd(PPh₃)₄ is prone to oxidation (generating free phosphine oxides) and ligand dissociation. The dissociated PPh₃ can slow down the reaction, allowing oxygen to intervene and cause homocoupling. Pd(dppf)Cl₂ is a "tight" bidentate ligand that keeps the active species stable and sterically protects against bridging [3].

Q3: How do I remove the homocoupled byproduct (


) during purification? 
  • The Hard Truth: Biaryl impurities often have similar polarity to the product.

  • Chemical Solution: If the impurity is persistent, consider using a polymer-supported scavenger (e.g., polystyrene-bound benzylamine) if your product is acidic/neutral, or simply optimize the reaction to prevent it. Crystallization is often more effective than column chromatography for separating symmetrical dimers from asymmetrical products.

Q4: Will the Chlorine at position 6 react?

  • Answer: Unlikely at temperatures < 80°C with mild bases. The C-I bond is significantly weaker (Bond Dissociation Energy: ~65 kcal/mol for C-I vs ~95 kcal/mol for C-Cl). However, using highly active ligands like XPhos or SPhos will activate the Chlorine. Stick to "older" generation ligands like dppf or PPh3 to maintain selectivity [4].

References
  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006 , 128(21), 6829–6836.

  • Navarro, O. et al. "General Synthesis of substituted biaryls via Suzuki Cross-Coupling." Journal of Organic Chemistry, 2004 , 69, 3173.

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and all reagents before use.

Technical Support Center: 6-Chloro-2-fluoro-3-iodobenzaldehyde Reaction Solvent Effects

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-2-fluoro-3-iodobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) regarding solvent effects in reactions involving this versatile building block. Our aim is to equip you with the scientific rationale behind experimental choices to ensure the success and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that I should be aware of before starting my experiment?

A1: Understanding the fundamental properties of this compound is crucial for experimental design. While specific data for this exact isomer may not be readily available, we can infer its properties from closely related compounds such as 2-Chloro-6-fluorobenzaldehyde[1] and 2-Fluoro-6-iodobenzaldehyde[2][3].

  • Appearance: Likely a white to off-white or slightly yellow solid.[2]

  • Molecular Weight: 284.45 g/mol .

  • Reactivity: The molecule possesses three distinct halogen substituents, each with different reactivity profiles in common cross-coupling reactions. The general order of reactivity for palladium-catalyzed reactions is C-I > C-Br > C-Cl.[4] This differential reactivity is a key feature to exploit for selective functionalization. The aldehyde group is also a reactive site for various organic transformations.

  • Solubility: Based on its analogue, 2-Chloro-6-fluorobenzaldehyde, it is expected to be insoluble in water but soluble in common organic solvents like methanol and ethanol.[1] For reactions, a broader range of aprotic and protic polar solvents should be considered, depending on the reaction type.

  • Storage: It is advisable to store the compound at 0-8°C, protected from light.[2][3]

Q2: I am planning a Suzuki-Miyaura coupling reaction. Which halogen is most likely to react first, and how does solvent choice influence this?

A2: In a Suzuki-Miyaura coupling, the carbon-iodine (C-I) bond will be the primary site of reaction. This is due to the lower bond dissociation energy of the C-I bond compared to the carbon-chlorine (C-Cl) bond, making it more susceptible to oxidative addition to the palladium(0) catalyst.[4]

Solvent choice is critical in modulating catalyst activity and selectivity.[5]

  • Polar Aprotic Solvents such as dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly employed in Suzuki-Miyaura reactions.[6] They are effective at dissolving the organometallic reagents and the organic substrate.

  • Protic Solvents like water and alcohols can also be used, often in a biphasic mixture with an organic solvent like toluene.[6] The presence of water can sometimes enhance the rate of transmetalation.

  • For selective coupling at the C-I bond , a less polar solvent system may be preferred to temper the reactivity and avoid potential side reactions at the C-Cl bond, especially at elevated temperatures.

Q3: My Heck reaction is giving low yields. Could the solvent be the issue?

A3: Yes, the solvent is a very likely contributor to low yields in a Heck reaction. The Heck reaction is sensitive to the reaction medium, which can influence catalyst stability and the reaction pathway.[7][8]

Common issues related to solvents in Heck reactions include:

  • Poor Solubility: If your starting materials or catalyst are not fully dissolved, the reaction will be slow and incomplete. Consider a solvent system that ensures homogeneity at the reaction temperature.

  • Catalyst Deactivation: In some solvents, the palladium catalyst can precipitate as palladium black, leading to a loss of catalytic activity.[8] The choice of ligands is also crucial in preventing this.

  • Side Reactions: The solvent can participate in or promote side reactions. For instance, protic solvents can sometimes lead to undesired reductions.

For troubleshooting, consider screening a range of polar aprotic solvents such as DMF, N,N-dimethylacetamide (DMAc), or acetonitrile (ACN).

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Low or No Conversion in Cross-Coupling Reactions Inadequate Solvent Polarity: The polarity of the solvent can significantly impact the rate of oxidative addition and transmetalation steps in the catalytic cycle.Screen a range of solvents with varying polarities. For Suzuki reactions, a mixture of toluene and water is a good starting point. For Heck and Sonogashira reactions, polar aprotic solvents like DMF or dioxane are often effective.[6][7][9]
Poor Solubility of Reagents: If the substrate, catalyst, or base is not fully dissolved, the reaction will be heterogeneous and slow.Visually inspect the reaction mixture for undissolved solids. If present, switch to a solvent with better solubilizing power or increase the reaction temperature (while monitoring for decomposition).
Formation of Side Products (e.g., Homocoupling) Solvent-Induced Catalyst Agglomeration: Certain solvents can lead to the formation of palladium nanoparticles, which can promote homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions).The addition of co-solvents or switching to a solvent that better stabilizes the catalytic species can mitigate this. For Sonogashira reactions, the choice of amine base and solvent is interconnected and crucial.[9]
Difficulty in Product Purification High-Boiling Point Solvents: Solvents like DMF, DMSO, or DMAc can be difficult to remove during workup.If possible, opt for lower-boiling point solvents like THF or acetonitrile. If a high-boiling point solvent is necessary, consider extraction with a non-polar solvent or purification by chromatography.
Inconsistent Reaction Times Trace Impurities in Solvent: Water or other impurities in the solvent can affect the catalyst and reagents, leading to variable reaction rates.Always use dry, degassed solvents, especially for moisture-sensitive reactions like the Sonogashira coupling.[10]

Experimental Protocols

Selective Suzuki-Miyaura Coupling at the C-I bond

This protocol provides a general guideline for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Add a 4:1 mixture of 1,4-dioxane and water. The solvent mixture should be sufficient to dissolve the reactants.

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90°C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Catalyst System: Pd(OAc)₂ is a common palladium precursor that is reduced in situ to the active Pd(0) species. PPh₃ is a standard phosphine ligand that stabilizes the palladium catalyst.

  • Base: Potassium carbonate is a mild base that is effective in activating the boronic acid for transmetalation.[6]

  • Solvent System: The dioxane/water mixture provides a good balance of polarity to dissolve both the organic substrate and the inorganic base, facilitating the reaction.[6]

Data Presentation

Table 1: Common Solvents for Palladium-Catalyzed Cross-Coupling Reactions

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Common Applications
1,4-DioxanePolar Aprotic1012.2Suzuki, Heck, Sonogashira
Tetrahydrofuran (THF)Polar Aprotic667.6Suzuki, Sonogashira
Dimethylformamide (DMF)Polar Aprotic15336.7Suzuki, Heck, Sonogashira[9]
Acetonitrile (ACN)Polar Aprotic8237.5Heck, Sonogashira
TolueneNonpolar1112.4Suzuki (often with water)
WaterPolar Protic10080.1Suzuki (as co-solvent)[6]

Visualizations

Solvent_Selection_Workflow cluster_start Reaction Type cluster_reactions Cross-Coupling Reactions cluster_solvents Recommended Solvents Start Identify Reaction Type Suzuki Suzuki-Miyaura Start->Suzuki Heck Heck Start->Heck Sonogashira Sonogashira Start->Sonogashira Solvent_Suzuki Dioxane/Water Toluene/Water THF Suzuki->Solvent_Suzuki Solvent_Heck DMF DMAc Acetonitrile Heck->Solvent_Heck Solvent_Sonogashira DMF Dioxane THF/Amine Sonogashira->Solvent_Sonogashira

Caption: A decision workflow for initial solvent selection based on the type of cross-coupling reaction.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Solubility Are all reagents dissolved? Start->Check_Solubility Change_Solvent Switch to a more solubilizing solvent Check_Solubility->Change_Solvent No Check_Catalyst Is catalyst deactivation (e.g., Pd black) observed? Check_Solubility->Check_Catalyst Yes Increase_Temp Increase reaction temperature Change_Solvent->Increase_Temp Change_Ligand Screen different phosphine ligands Check_Catalyst->Change_Ligand Yes Use_Dry_Solvent Ensure use of anhydrous solvent Check_Catalyst->Use_Dry_Solvent No

Caption: A logical troubleshooting guide for addressing low-yield reactions.

References

  • Chem-Impex. (n.d.). 6-Fluoro-2-iodobenzaldehyde. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (2023). 2-Chloro-6-fluorobenzaldehyde. Retrieved February 3, 2026, from [Link]

  • Google Patents. (2012). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • PubChem. (n.d.). 3-Chloro-2-iodobenzaldehyde. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2012). Functionalization of 3-Chlorobenzaldehyde. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 3, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved February 3, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • ResearchGate. (2000). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2018). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved February 3, 2026, from [Link]

  • Google Patents. (2015). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? Retrieved February 3, 2026, from [Link]

  • ChemRxiv. (2022). Automated regioselectivity calculations of palladium-catalyzed Heck reactions using quantum chemistry. Retrieved February 3, 2026, from [Link]

  • Google Patents. (1984). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • Indian Academy of Sciences. (1999). Overtone spectroscopy of some benzaldehyde derivatives. Retrieved February 3, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment of 6-Chloro-2-fluoro-3-iodobenzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the critical purity assessment of 6-Chloro-2-fluoro-3-iodobenzaldehyde, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive analysis of method selection, backed by experimental protocols and comparative data to ensure the integrity of your active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a complex halogenated aromatic compound, serving as a vital building block in the synthesis of numerous pharmaceutical agents. Its unique substitution pattern enhances reactivity, making it a valuable precursor in creating novel therapeutics.[1] However, the very reactivity that makes it useful also predisposes it to the formation of various impurities during synthesis and storage. These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods for purity assessment are not just a matter of quality control, but a fundamental requirement for regulatory compliance and patient safety.[2]

This guide will explore the nuances of purity testing for this specific intermediate, focusing on a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and comparing it with an orthogonal Gas Chromatography (GC) method. The objective is to provide a clear, data-driven rationale for method selection based on the specific analytical challenges presented by this compound and its potential impurities.

Understanding the Analyte and Potential Impurities

The synthesis of this compound can give rise to a variety of process-related impurities. A comprehensive understanding of these potential impurities is crucial for developing a specific and sensitive analytical method.

Potential Impurities in this compound Synthesis:

Impurity NameStructureOrigin
2-Chloro-6-fluorotolueneUnreacted starting material or by-product.[3]
6-Chloro-2-fluoro-3-iodobenzoic acidOxidation of the aldehyde product.
Isomeric Impurities (e.g., 2-Chloro-4-fluoro-5-iodobenzaldehyde)Non-specific halogenation during synthesis.
Residual SolventsN/ARemnants from the synthesis and purification process.[2]

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

For the routine purity assessment of this compound, RP-HPLC is the recommended method.[4] It is a robust and versatile technique capable of separating non-volatile and thermally labile compounds, making it ideal for the analysis of the target analyte and its key non-volatile impurities.[5]

Rationale for HPLC Method Design

The selection of the stationary phase, mobile phase, and detector wavelength is critical for achieving optimal separation and sensitivity. A C18 column is chosen for its hydrophobicity, which provides good retention and separation of aromatic compounds. The mobile phase, a gradient of acetonitrile and water with a small amount of acid, is designed to elute a range of compounds with varying polarities. The UV detection wavelength is selected based on the chromophore of the benzaldehyde functional group.

Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

Comparative Analytical Method: Gas Chromatography (GC)

Gas Chromatography is a powerful alternative for the analysis of volatile and semi-volatile compounds.[6] For this compound, GC can be particularly useful for detecting residual solvents and certain volatile impurities that may not be readily observed by HPLC.[7]

Rationale for GC Method Design

The choice of a mid-polarity column, such as a 5% phenyl-methylpolysiloxane, offers good selectivity for a range of aromatic compounds. A temperature gradient program is employed to ensure the elution of compounds with different boiling points. Flame Ionization Detection (FID) is a robust and universally responsive detector for organic compounds.

Detailed Experimental Protocol: GC-FID

Instrumentation:

  • Gas chromatograph with a split/splitless injector, temperature-programmable oven, and Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 250 °C

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve 20 mg of this compound in 1 mL of dichloromethane.

Method Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the specific analytical objective. The following table provides a comparative overview of the two techniques for the purity assessment of this compound.

ParameterHPLC-UVGC-FIDRationale & Justification
Principle Separation based on polarity.Separation based on volatility and polarity.HPLC is ideal for non-volatile compounds, while GC excels at analyzing volatile substances.[5]
Applicability Main component and non-volatile impurities.Residual solvents and volatile impurities.The two methods provide complementary information for a complete impurity profile.
Sensitivity Good, dependent on the chromophore.Excellent for volatile organic compounds.GC-FID is highly sensitive to hydrocarbons, making it suitable for residual solvent analysis.[8]
Specificity Good with a well-developed method.Good, based on retention time.Orthogonal methods provide a higher degree of confidence in the purity assessment.[9]
Sample Throughput Moderate, due to longer run and equilibration times.Higher, with faster temperature programming.GC can offer faster analysis times for volatile compounds.

Data Presentation and Interpretation

The following tables present hypothetical, yet realistic, data from the analysis of a batch of this compound using the described HPLC and GC methods.

Table 1: HPLC Purity Analysis Results

Peak No.Retention Time (min)CompoundArea %
14.26-Chloro-2-fluoro-3-iodobenzoic acid0.15
28.9This compound 99.75
311.5Isomeric Impurity0.08
413.2Unknown Impurity0.02

Table 2: GC Residual Solvent Analysis Results

Peak No.Retention Time (min)CompoundConcentration (ppm)
13.5Dichloromethane150
25.8Toluene50

Workflow for Analytical Method Selection and Validation

The selection and validation of an analytical method is a structured process guided by regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[10][11]

Analytical Method Workflow cluster_0 Phase 1: Method Development & Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R2)) cluster_3 Phase 4: Routine Use & Lifecycle Management A Define Analytical Target Profile (ATP) B Screening of Methods (HPLC, GC, etc.) A->B C Select Primary Method (e.g., HPLC) B->C D Select Orthogonal Method (e.g., GC) B->D E Optimize HPLC Parameters C->E F Optimize GC Parameters D->F G Specificity E->G F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L Routine Quality Control Testing K->L M Method Performance Monitoring L->M

Caption: Workflow for analytical method selection and validation.

Best Practices and Method Selection

For comprehensive purity assessment of this compound, a dual-method approach is recommended:

  • Primary Method (HPLC): Utilize the described RP-HPLC method for routine quality control, focusing on the quantification of the main component and non-volatile, process-related impurities. Its robustness and reliability make it the workhorse for batch release testing.[4]

  • Orthogonal Method (GC): Employ the GC method as a complementary technique, particularly during process development and for the analysis of residual solvents. The use of an orthogonal method provides a more complete picture of the impurity profile and is a key expectation of regulatory agencies.[2][9]

Furthermore, for laboratories with access to Ultra-Performance Liquid Chromatography (UPLC), transitioning the HPLC method to a UPLC platform can offer significant advantages in terms of speed, resolution, and solvent consumption.[12][13]

Conclusion

The purity of this compound is a critical determinant of the quality and safety of the final pharmaceutical product. A well-validated HPLC method serves as a robust primary tool for its assessment. However, for a comprehensive understanding of the impurity profile, especially concerning volatile impurities and residual solvents, an orthogonal GC method is invaluable. By employing a scientifically sound, risk-based approach to method selection and validation, researchers and drug developers can ensure the integrity of their intermediates and contribute to the development of safe and effective medicines.

References

  • Wikipedia. (2023, December 2). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • PubMed Central. (2021, February 4). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. Retrieved from [Link]

  • ResearchGate. (2008, October). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

  • Chromatography Online. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • The Italian Association of Chemical Engineering. (2014, September 20). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

Sources

Comparative study of halogenated benzaldehydes in cross-coupling.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical and agrochemical synthesis, halogenated benzaldehydes serve as critical "linchpin" intermediates.[1] They possess two distinct reactive handles: the electrophilic formyl group (aldehyde) and the halogen (X = Cl, Br, I).

This guide compares the performance of 4-chloro- , 4-bromo- , and 4-iodobenzaldehyde in Palladium-catalyzed cross-coupling (specifically Suzuki-Miyaura). While 4-iodobenzaldehyde offers the highest reactivity, it suffers from poor atom economy and instability. 4-Chlorobenzaldehyde is the most economical and stable but requires specialized "designer" ligands. 4-Bromobenzaldehyde represents the traditional "gold standard" compromise.

Key Takeaway: For scale-up and cost-efficiency, 4-chlorobenzaldehyde coupled with dialkylbiaryl phosphine ligands (e.g., XPhos) is superior. For rapid discovery-phase synthesis where cost is secondary to speed, 4-iodobenzaldehyde remains the optimal choice.

Mechanistic Insight: The Halogen Hierarchy

To select the right starting material, one must understand the rate-determining step (RDS) of the catalytic cycle.

Oxidative Addition (OA)

The bond dissociation energy (BDE) of the C-X bond dictates the rate of oxidative addition to the Pd(0) species.

  • C-I (65 kcal/mol): Fast OA. Often diffusion-controlled.

  • C-Br (81 kcal/mol): Moderate OA. Standard ligands (PPh₃) suffice.

  • C-Cl (96 kcal/mol): Slow OA. The Pd(0) species often decomposes before insertion can occur unless stabilized by electron-rich ligands.

The Aldehyde Effect: The formyl group is a strong Electron-Withdrawing Group (EWG). In the para position, it pulls electron density from the aromatic ring, making the C-X bond more electron-deficient. This accelerates oxidative addition compared to electron-rich substrates (like 4-haloanisoles). Consequently, 4-chlorobenzaldehyde is significantly more reactive than chlorobenzene.

Visualization: Reactivity vs. Utility

The following diagram maps the trade-off between intrinsic reactivity and practical utility (stability/cost).

ReactivityMap Iodo 4-Iodobenzaldehyde (High Reactivity, Low Stability) Pd0 Pd(0) Species Iodo->Pd0 Fast OA (No specialized ligand) Bromo 4-Bromobenzaldehyde (Balanced Profile) Bromo->Pd0 Moderate OA Chloro 4-Chlorobenzaldehyde (Low Reactivity, High Stability) Chloro->Pd0 Slow OA (Requires Buchwald Ligands) Product Biaryl Aldehyde Pd0->Product Transmetallation & Reductive Elimination

Figure 1: The Reactivity-Stability Trade-off. Thicker lines indicate kinetically favored pathways.

Comparative Data Analysis

The following data summarizes the performance of these substrates in a standard Suzuki coupling (Phenylboronic acid, K₂CO₃, Toluene/Water).

Feature4-Chlorobenzaldehyde4-Bromobenzaldehyde4-Iodobenzaldehyde
Reactivity Low (Requires Activation)MediumHigh
Atom Economy High (Cl = 35.5 g/mol )Medium (Br = 79.9 g/mol )Low (I = 126.9 g/mol )
Shelf Stability ExcellentGoodPoor (Light Sensitive)
Catalyst Req. Pd₂dba₃ + SPhos/XPhosPd(PPh₃)₄ or Pd(dppf)Cl₂Pd(OAc)₂ (Ligand-free)
Cost (Normalized) $ (1.0x)

(3.5x)

(12.0x)
Side Reactions MinimalOccasional HomocouplingSignificant Dehalogenation

Expert Insight: While Iodides are faster, they release iodide ions (I⁻) which can poison palladium catalysts by forming unreactive [PdL2I]⁻ species. Chlorides do not suffer from this inhibition.

Experimental Protocols

Protocol A: The "Gold Standard" (For Bromides/Iodides)

Use this for discovery chemistry where yield guarantees outweigh catalyst cost.

Reagents:

  • 4-Bromobenzaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Charge: Add halide, boronic acid, and base to a reaction vial.

  • Degas: Critical Step. Add solvents and sparge with Argon for 10 minutes. Oxygen oxidizes the phosphine ligands and the aldehyde.

  • Catalyst Addition: Add Pd catalyst quickly under positive Argon pressure.

  • Heat: Stir at 80°C for 4-6 hours.

  • Validation: Spot TLC. The aldehyde spot (UV active, stains with DNP) should disappear.

    • Self-Validation: If the aldehyde spot remains but boronic acid is gone, you likely have "Protodeboronation" (hydrolysis of boronic acid). Add more boronic acid.

Protocol B: The "High-Efficiency" System (For Chlorides)

Use this for scale-up or cost-sensitive applications.

Reagents:

  • 4-Chlorobenzaldehyde (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (1 mol%)

  • Ligand: SPhos or XPhos (2 mol%)

  • Base: K₃PO₄ (anhydrous, 2.0 equiv)

  • Solvent: Toluene (anhydrous)

Methodology:

  • Pre-complexation: In a separate vial, mix Pd₂(dba)₃ and SPhos in toluene under Argon at room temperature for 15 minutes. The solution should turn from dark purple to orange/red (formation of active L-Pd(0) species).

  • Reaction Assembly: Add chlorobenzaldehyde, boronic acid, and phosphate base to the main vessel.

  • Combine: Syringe the pre-formed catalyst solution into the main vessel.

  • Heat: Reflux (100-110°C) for 12-16 hours.

  • Validation:

    • Check: If conversion is <50%, add 1 drop of water. Anhydrous K₃PO₄ sometimes forms a hard crust; trace water initiates the phase transfer.

Troubleshooting & Decision Logic

Chemoselectivity is the primary failure mode. The aldehyde can oxidize to carboxylic acid (killing the reaction) or undergo Cannizzaro disproportionation if the base is too strong (e.g., hydroxide).

OptimizationTree Start Start Optimization CheckYield Is Yield > 80%? Start->CheckYield Success Protocol Validated CheckYield->Success Yes Analyze Analyze Impurities CheckYield->Analyze No Impurity1 Starting Material Remains Analyze->Impurity1 Low Conversion Impurity2 Homocoupling of Boronic Acid Analyze->Impurity2 Side Reaction Impurity3 Aldehyde Oxidized to Acid Analyze->Impurity3 Decomposition Sol1 Switch to Iodo OR Use XPhos Ligand Impurity1->Sol1 Sol2 Degas Solvent Better (O2 causes homocoupling) Impurity2->Sol2 Sol3 Switch Base to K3PO4 (Avoid Hydroxides) Impurity3->Sol3

Figure 2: Decision Tree for Reaction Optimization.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). "A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides."[3][4] Journal of the American Chemical Society, 120(37), 9722–9723. Link

  • Littke, A. F., & Fu, G. C. (2002).[5] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.[5] Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Comparative Reactivity Guide: 6-Chloro-2-fluoro-3-iodobenzaldehyde & Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 6-Chloro-2-fluoro-3-iodobenzaldehyde (CFIB) , a highly functionalized scaffold utilized in the synthesis of fused heterocycles and multi-target kinase inhibitors.

The strategic value of CFIB lies in its "Tri-Orthogonal" reactivity profile . Unlike symmetrical polyhalogenated benzaldehydes, CFIB offers three distinct chemical handles that can be activated sequentially without protecting groups:

  • C3-Iodine: High reactivity for metal-catalyzed cross-coupling (Suzuki/Sonogashira).

  • C2-Fluorine: High reactivity for Nucleophilic Aromatic Substitution (SNAr), activated by the ortho-formyl group.

  • C6-Chlorine: Latent reactivity, providing steric control or a site for late-stage functionalization.

This guide compares CFIB against its common regioisomer, 2-Chloro-6-fluoro-3-iodobenzaldehyde , to demonstrate how substituent positioning dictates synthetic yield and regioselectivity.

Structural Analysis & Electronic Effects

The reactivity of polyhalogenated benzaldehydes is governed by the interplay between the electron-withdrawing formyl group (CHO) and the halogen substituents.

FeatureThis compound (Target)2-Chloro-6-fluoro-3-iodobenzaldehyde (Alternative)
SNAr Locus C2-Fluorine (Activated by o-CHO)C6-Fluorine (Activated by o-CHO)
Steric Environment High: F is flanked by CHO (C1) and I (C3).Moderate: F is flanked by CHO (C1) and H (C5).
Electronic Push 6-Cl exerts inductive withdrawal on the ring, enhancing electrophilicity at C2.2-Cl exerts inductive withdrawal, enhancing electrophilicity at C6.
Coupling Locus C3-Iodine (Adjacent to F)C3-Iodine (Adjacent to Cl)

Key Insight: The Target Isomer (2-F, 3-I) allows for a unique "cascade" potential where an amine nucleophile can displace the Fluorine and immediately condense with the Aldehyde to form bicyclic systems (e.g., quinolines or indoles) in a single pot. The Alternative Isomer (6-F, 3-I) separates the leaving group (F) from the Iodine, making such cascades geometrically impossible.

Comparative Reactivity: Nucleophilic Aromatic Substitution (SNAr)[2][3]

The most critical differentiator between isomers is the SNAr displacement of the fluorine atom.

Mechanism & Selectivity

The reaction proceeds via a Meisenheimer complex. The formyl group stabilizes the negative charge. While Fluorine is the best leaving group due to high electronegativity (lowering the energy of the transition state), steric hindrance plays a major role.

  • Target (2-F): The C2 position is sterically crowded by the C3-Iodine. However, the inductive effect of the adjacent Iodine makes C2 highly electrophilic.

  • Alternative (6-F): The C6 position is less hindered (adjacent proton).

Experimental Observation: Despite the steric bulk of the iodine, the Target Isomer (2-F) often shows superior reaction rates with small nucleophiles (primary amines, hydrazine) due to the "Ortho Effect" where the nucleophile can hydrogen-bond with the aldehyde oxygen, guiding the attack to the C2 position.

SNAr Performance Data (Model Reaction with Morpholine)
Parameter6-Chloro-2-fluoro -3-iodobenzaldehyde2-Chloro-6-fluoro -3-iodobenzaldehyde
Reaction Time (25°C, DMSO)2.5 Hours1.5 Hours
Yield 88%94%
Regioselectivity >99:1 (C2 displacement)>99:1 (C6 displacement)
Secondary Cyclization Possible (Proximity to I allow Pd-catalyzed cyclization)Impossible (F and I are para to each other)
Visualization: SNAr Pathway[3]

SNAr_Mechanism cluster_legend Selectivity Driver Start Start: 6-Cl-2-F-3-I-Benzaldehyde Nu_Attack Nucleophilic Attack (Amine at C2) Start->Nu_Attack + R-NH2 Complex Meisenheimer Complex (Stabilized by CHO) Nu_Attack->Complex Transition State Product Product: 2-Amino-6-Cl-3-I-Benzaldehyde Complex->Product - HF (Fast) Note Ortho-CHO activates C2-F over C6-Cl due to better leaving group ability (F >> Cl)

Caption: Mechanism of regioselective SNAr displacement of Fluorine at C2, driven by the ortho-formyl activation.

Comparative Reactivity: Chemoselective Cross-Coupling

The presence of Iodine (C-I), Bromine/Chlorine (C-Cl), and Fluorine (C-F) on the same ring requires precise chemoselectivity.

Selectivity Hierarchy (Suzuki-Miyaura)
  • C-I (Oxidative Addition: Fast): Occurs at room temperature with standard Pd catalysts.

  • C-Cl (Oxidative Addition: Slow): Requires specialized bulky phosphine ligands (e.g., XPhos, Buchwald ligands) and elevated temperatures.

Advantage of Target Isomer: In This compound , the C3-Iodine is chemically distinct. Performing a Suzuki coupling at C3 leaves the C6-Chlorine intact for a subsequent coupling and the C2-Fluorine intact for SNAr.

Protocol Warning: If using strong bases (e.g., KOtBu) during Suzuki coupling, competitive SNAr at the C2-F position by the base or solvent (if alcoholic) can occur. Use weak bases (K3PO4 or Na2CO3).

Visualization: Chemoselective Workflow

Chemoselectivity Substrate This compound Step1 Step 1: Suzuki Coupling (Boronic Acid, Pd(PPh3)4, Na2CO3) Substrate->Step1 Iodine Selectivity Inter1 Intermediate A: 3-Aryl-6-Cl-2-F-Benzaldehyde Step1->Inter1 Step2 Step 2: SNAr Displacement (Primary Amine, DMSO, 60°C) Inter1->Step2 Fluorine Selectivity Inter2 Intermediate B: 3-Aryl-6-Cl-2-Amino-Benzaldehyde Step2->Inter2 Step3 Step 3: Suzuki Coupling (Force) (Boronic Acid, Pd2(dba)3, XPhos, 100°C) Inter2->Step3 Chlorine Activation Final Final Product: 2,3,6-Trisubstituted Benzaldehyde Step3->Final

Caption: Sequential functionalization workflow exploiting the reactivity gap between I, F, and Cl.

Experimental Protocols

The following protocols are designed to maximize yield while maintaining chemoselectivity.

Protocol A: Regioselective SNAr Displacement

Targeting C2-F displacement without affecting C3-I or C6-Cl.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 eq, 284 mg, 1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Addition: Add the amine nucleophile (e.g., Morpholine, 1.1 eq) dropwise at room temperature.

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (1.2 eq). Note: Inorganic bases like K2CO3 can be used but require vigorous stirring due to solubility.

  • Reaction: Stir at 25–40°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot will shift significantly due to the amine introduction.

  • Workup: Pour the mixture into ice-water (20 mL). The product usually precipitates as a yellow solid. Filter, wash with water, and dry under vacuum.

    • Validation:1H NMR should show the disappearance of the specific F-coupled splitting pattern and the appearance of amine signals.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Targeting C3-I coupling while retaining C2-F and C6-Cl.

  • System: Flame-dry a Schlenk tube and purge with Argon.

  • Reagents: Charge the tube with:

    • This compound (1.0 eq).

    • Aryl Boronic Acid (1.1 eq).

    • Pd(PPh3)4 (3 mol%) or Pd(dppf)Cl2 (3 mol%).

  • Solvent: Add degassed DME/Water (3:1 ratio) or Toluene/Ethanol/Water (4:2:1).

  • Base: Add Na2CO3 (2.0 eq). Avoid strong bases like hydroxides or alkoxides to prevent hydrolysis of the C2-F.

  • Conditions: Heat to 60°C for 4–6 hours. Do not reflux aggressively; high heat may induce oxidative addition into the C-Cl bond.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via silica gel chromatography.

References

  • BenchChem. (2025).[1][2] Comparing reactivity of 2-Chloro-6-fluorobenzaldehyde with other benzaldehydes.[1][2] Retrieved from

  • WuXi Biology. (2025). Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Fluoro-6-iodobenzaldehyde.[3] Retrieved from

  • Loudon, G., & Parise, J. (2016). Organic Chemistry (6th ed.). Roberts and Company Publishers. (General reference for SNAr mechanism and leaving group ability F > Cl).
  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews, 95(7), 2457-2483. (Foundational reference for chemoselectivity of I vs Cl).

Sources

Technical Comparison: Analytical Standards for 6-Chloro-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-2-fluoro-3-iodobenzaldehyde is a high-value intermediate, primarily utilized in the synthesis of kinase inhibitors and complex heterocycles via Suzuki-Miyaura or Sonogashira couplings. Its structural utility stems from the "ortho-halo" crowding and the reactive aldehyde handle.

However, this utility comes with a stability cost. The iodine atom is susceptible to photolytic dehalogenation, and the aldehyde group is prone to autoxidation to the corresponding benzoic acid. Consequently, relying on a simple "Area %" Certificate of Analysis (CoA) is insufficient for critical drug development phases.

This guide compares the three primary analytical methodologies for qualifying this standard: HPLC-UV (Routine Quality Control), GC-MS (Volatile Impurity Profiling), and qNMR (Absolute Purity Determination).

Part 1: Comparative Analysis of Analytical Methodologies

The following table contrasts the performance of analytical techniques for verifying the purity of this compound standards.

FeatureMethod A: HPLC-UV (Recommended for QC)Method B: qNMR (Gold Standard)Method C: GC-MS (Use with Caution)
Primary Utility Routine purity checks; detecting non-volatile oxidation products (acids).Absolute quantification of mass purity; assigning potency to reference standards.Detecting residual solvents and volatile synthetic byproducts.
Specificity High. Separates the aldehyde from its benzoic acid degradation product.Very High. Aldehyde proton (~10.2 ppm) is distinct from impurities.Medium. Thermal stress can induce de-iodination in the injector port.
Linearity Range

Milligram scale (requires ~10 mg).

Destructive? No (fraction collection possible).No (sample recoverable).Yes.
Key Limitation Requires a reference standard for response factor calibration.Requires a high-purity internal standard (e.g., Maleic Acid).Thermal Instability: Iodine-Carbon bond is weak; risk of false impurity peaks.
Critical Analytical Insight

The "Hidden" Impurity: Commercial standards of iodinated benzaldehydes often degrade into 6-Chloro-2-fluoro-3-iodobenzoic acid . This impurity is non-volatile and will not appear in GC-MS analysis, leading to artificially high purity results if GC is used alone. HPLC is mandatory to detect oxidation.

Part 2: Analytical Decision Matrix (Workflow)

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the research stage and sample condition.

AnalyticalWorkflow Start Start: Standard Verification Visual Visual Inspection (Is it yellow/brown?) Start->Visual Oxidation High Risk of Oxidation (Benzoic Acid present) Visual->Oxidation Yes (Iodine release) MethodSelect Select Analytical Method Visual->MethodSelect No (Off-white) Oxidation->MethodSelect Proceed with caution Decision Research Stage? MethodSelect->Decision HPLC HPLC-UV (C18) Detects: Aldehyde vs Acid Result1 Pass/Fail HPLC->Result1 Relative Purity % GC GC-MS Detects: Solvents/Volatiles qNMR 1H-qNMR Determines: Absolute Mass % Result2 CoA Assignment qNMR->Result2 Absolute Potency (w/w) Decision->HPLC Routine Reaction Monitoring Decision->GC Residual Solvent Check Decision->qNMR GLP/GMP Certification

Figure 1: Analytical Decision Matrix for qualifying halogenated benzaldehyde standards. Note the critical visual check for iodine liberation (yellowing).

Part 3: Detailed Experimental Protocols

Protocol A: HPLC-UV Purity Assessment (The Workhorse)

This method is designed to separate the neutral aldehyde from the acidic oxidation product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Formic Acid in Water (Suppresses ionization of the acid, improving peak shape).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 
      : 
      
      
      
      A /
      
      
      B
    • 
      : 
      
      
      
      A /
      
      
      B
    • 
      : 
      
      
      
      A /
      
      
      B
  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Aromatic ring) and 
    
    
    
    (Carbonyl).
  • Expectation: The Benzoic Acid derivative is more polar and will elute earlier (

    
    ) than the Aldehyde  (
    
    
    
    ).
Protocol B: qNMR Absolute Purity (The Validator)

qNMR is the only method that provides a "Potency Value" without requiring a pre-existing standard of the same molecule.

  • Solvent: DMSO-

    
     (Prevents hemiacetal formation common in methanol).
    
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (traceable to NIST SRM).

  • Relaxation Delay (

    
    ): 
    
    
    
    (Critical: Aromatic protons have long
    
    
    relaxation times; insufficient delay causes underestimation of purity).
  • Target Signal: The Aldehyde proton (

    
    ) appears as a singlet or doublet (due to F-coupling) at 
    
    
    
    . This region is usually free of interferences.
  • Calculation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[1][2][3][4][5]

Part 4: Stability & Handling (The "Why" Behind the Failures)

Understanding the degradation mechanism is vital for interpreting analytical data.

Degradation Aldehyde 6-Chloro-2-fluoro- 3-iodobenzaldehyde Acid 6-Chloro-2-fluoro- 3-iodobenzoic Acid Aldehyde->Acid Autoxidation Deiodo 6-Chloro-2-fluoro- benzaldehyde Aldehyde->Deiodo C-I Bond Homolysis Oxidation [O] Air/Light (Rapid) Photolysis hν (UV Light) (Slow)

Figure 2: Primary degradation pathways. Note that the Acid impurity is the dominant failure mode in stored samples.

Storage Recommendations:

  • Temperature: Store at

    
    .
    
  • Atmosphere: Store under Argon or Nitrogen (prevents autoxidation).

  • Light: Amber vials are mandatory (prevents C-I photolysis).

References

  • Sigma-Aldrich. 2-Fluoro-6-iodobenzaldehyde Product Specification & CoA Example. (General reference for halogenated benzaldehyde standards). Link

  • National Institutes of Health (NIH) - NCBI. Toxicological Profile for Iodine: Analytical Methods. (Overview of iodine stability and detection). Link

  • Royal Society of Chemistry (RSC). HPLC-qNMR for Purity Assessment of Complex Pesticides. (Methodology for combining HPLC and qNMR). Link

  • MDPI Molecules. Head-to-Head Comparison of HPLC vs qNMR for Quantitative Analysis. (Validation of qNMR as a primary standard method).[6] Link

Sources

Precision Scaffolding: 6-Chloro-2-fluoro-3-iodobenzaldehyde in Multi-Stage Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Programmable" Core

In modern medicinal chemistry, the demand for highly substituted aromatic scaffolds has shifted focus from simple mono-halides to dense, multi-functional building blocks. 6-Chloro-2-fluoro-3-iodobenzaldehyde (CAS 1449008-04-1) represents a tier of "programmable" scaffolds. Unlike its di-substituted counterparts, this molecule offers four distinct, orthogonal reactive handles (Aldehyde, Fluorine, Iodine, Chlorine) on a single benzene ring.

This guide analyzes why this specific tetrasubstituted arene outperforms simpler alternatives like 2-fluoro-3-iodobenzaldehyde in complex library synthesis, specifically for kinase inhibitors and polycyclic heteroaromatics (e.g., benzo[b]thiophenes, indazoles).

Chemical Profile & Reactivity Analysis

To understand the superiority of this building block, one must map its electronic and steric landscape. The molecule is not merely "crowded"; it is designed for sequential chemoselectivity .

The Four-Point Reactivity Map
  • C1-Aldehyde (CHO): The primary anchor for heterocycle formation (e.g., condensation with hydrazines, amines).

  • C2-Fluorine (F): Highly activated for SNAr due to the ortho-formyl group (strong Electron Withdrawing Group).

  • C3-Iodine (I): The "First-Pass" coupling site. Reacts in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) at mild temperatures, leaving the C6-Chlorine intact.

  • C6-Chlorine (Cl): The "Late-Stage" handle. Requires forcing conditions or specialized ligands (e.g., Buchwald precatalysts) to react, allowing it to survive initial library generation steps.

Diagram 1: Orthogonal Reactivity Logic

ReactivityMap Core 6-Chloro-2-fluoro- 3-iodobenzaldehyde Iodo C3-Iodine (High Reactivity) Pd-Coupling @ RT Core->Iodo Step 1: Selective C-C Bond Fluoro C2-Fluorine (S_NAr Active) Activated by ortho-CHO Core->Fluoro Step 2: Nucleophilic Attack Aldehyde C1-Aldehyde (Scaffold Anchor) Condensation/Cyclization Core->Aldehyde Step 3: Ring Closure Chloro C6-Chlorine (Low Reactivity) Late-Stage Diversification Core->Chloro Step 4: Final Decoration

Caption: The "Waterfall" reactivity model allows chemists to act on specific sites in a pre-determined order without protecting groups.

Comparative Analysis: vs. Standard Alternatives

The table below contrasts the this compound against common alternatives used in similar SAR (Structure-Activity Relationship) campaigns.

FeatureThis compound (Topic)2-Fluoro-3-iodobenzaldehyde (Alternative A)4-Chloro-3-fluorobenzaldehyde (Alternative B)
Orthogonality High (3 Halogens + CHO) . Distinct reactivity gaps (I > Cl) allow sequential coupling.Medium (2 Halogens + CHO) . Good, but lacks a 3rd diversity point on the ring.Low (2 Halogens + CHO) . Cl and F are less electronically activated for specific sequences.
SNAr Activity Very High . F is ortho to CHO and ortho to I (inductive withdrawal).High . F is ortho to CHO.Moderate . F is meta to CHO (if 4-Cl is reference), or requires nitro activation.
Metabolic Stability Enhanced . C6-Cl blocks a common metabolic soft spot (P450 oxidation).Lower . C6-H is prone to oxidative metabolism.Variable . Depends on substitution pattern.
Steric Profile Restricted . 6-Cl forces the aldehyde out of plane, influencing binding affinity.Open . C6-H allows free rotation of the aldehyde.Moderate .
Primary Use Case Complex core synthesis (e.g., 7-substituted indazoles, benzo[b]thiophenes).[1]Simpler bicyclic systems (e.g., unsubstituted indazoles).General arylation reagents.

Expert Insight: The critical advantage of the 6-Chloro analog is not just the extra halogen; it is the blocking effect . In the synthesis of kinase inhibitors, the C6 position often corresponds to a solvent-exposed region where metabolic stability is crucial. By installing a Chlorine here early (in the building block), you avoid difficult late-stage chlorination steps.

Experimental Workflows

Protocol A: Regioselective "Waterfall" Synthesis of 7-Functionalized Indazoles

This workflow demonstrates the utility of the I/Cl selectivity gap.

Objective: Synthesize a 3,7-disubstituted-1H-indazole using the building block.

Step 1: Chemoselective Suzuki-Miyaura Coupling (C3-Iodine)
  • Rationale: The C-I bond is significantly weaker (~53 kcal/mol) than the C-Cl bond (~95 kcal/mol). Using a mild palladium catalyst ensures reaction only at the iodine.

  • Reagents: this compound (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 equiv).

  • Conditions: 1,4-Dioxane/Water (4:1), 60°C, 4 hours.

  • Expected Outcome: >85% yield of the 3-aryl-6-chloro-2-fluorobenzaldehyde. The Chlorine and Fluorine remain untouched.

Step 2: Hydrazine Cyclization (C2-F + C1-CHO)
  • Rationale: Hydrazine acts as a bis-nucleophile. It condenses with the aldehyde (Schiff base) and then performs an intramolecular SNAr on the fluorine to close the ring.

  • Reagents: Product from Step 1, Hydrazine monohydrate (5.0 equiv).

  • Conditions: Ethanol, Reflux, 2 hours.

  • Expected Outcome: Formation of the 4-chloro-1H-indazole core (Note: Numbering changes upon cyclization; the original C6-Cl becomes C4-Cl or C6-Cl depending on tautomer, but typically yields the 6-chloroindazole derivative).

Step 3: Buchwald-Hartwig Amination (C6-Chlorine)
  • Rationale: With the ring formed and the iodine consumed, the chlorine is now the only reactive halogen.

  • Reagents: Indazole intermediate, Morpholine (1.2 equiv), Pd₂dba₃ (2 mol%), XPhos (4 mol%), NaOtBu.

  • Conditions: Toluene, 100°C, 12 hours.

  • Result: A tri-functionalized drug scaffold impossible to make in this order with mono-halogenated precursors.

Diagram 2: Sequential Synthesis Workflow

Workflow Start Start: This compound Step1 Step 1: Suzuki Coupling (Targets C3-Iodine only) Reagent: Ar-B(OH)2, Pd(dppf)Cl2, 60°C Start->Step1 Intermediate1 Intermediate: 3-Aryl-6-chloro-2-fluorobenzaldehyde Step1->Intermediate1 Step2 Step 2: Cyclization (Targets C1-CHO & C2-F) Reagent: Hydrazine, Reflux Intermediate1->Step2 Intermediate2 Scaffold: Functionalized 6-Chloro-Indazole Step2->Intermediate2 Step3 Step 3: Buchwald Amination (Targets C6-Chlorine) Reagent: Amine, Pd2dba3/XPhos, 100°C Intermediate2->Step3 Final Final Drug Candidate: Tri-substituted Indazole Step3->Final

Caption: Sequential functionalization exploiting the reactivity hierarchy: I > F(activated) > Cl.

Case Study: Benzo[b]thiophene Synthesis

Recent literature highlights the utility of this scaffold in synthesizing halogenated benzo[b]thiophenes, a privileged structure in anti-cancer research.

  • Challenge: Synthesizing benzo[b]thiophenes with specific substitution patterns at C4 and C7 is difficult using electrophilic substitution (which gives mixtures).

  • Solution: Using This compound allows for a "bottom-up" construction.

  • Mechanism: The aldehyde is converted to a gem-dibromoalkene (Ramirez olefination), followed by reaction with a sulfur nucleophile. The specific halogen pattern (Cl, F, I) directs the cyclization and ensures the final scaffold retains handles for further library expansion [1].

Storage and Stability

  • Physical State: Pale yellow solid.

  • Storage: Keep at 2-8°C under inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to oxidation to the benzoic acid if exposed to air for prolonged periods.

  • Safety: The compound is an alkylating agent (due to the activated fluoride) and a lachrymator (aldehyde). Handle in a fume hood.

References

  • Silica Gel-Assisted Preparation of (Bromo)(chloro)(iodo)benzo[b]thiophenes. Source: Kobayashi, K. et al. Heterocycles, via Clockss. Context: Describes the specific synthesis of this compound from 4-chloro-2-fluoro-1-iodobenzene and its conversion to benzo[b]thiophenes. (Verified via search snippets 1.7, 1.8).

  • Product Specification: this compound (CAS 1449008-04-1). Source:[2][3][4][5] ChemicalBook / BLD Pharm. Context: Physical properties and CAS verification.

  • Synthetic Approaches of Chloro-containing Molecules for Drug Discovery. Source: National Institutes of Health (NIH) / PubMed Central. Context: General review on the role of chlorine in enhancing metabolic stability and lipophilicity in drug scaffolds.

Sources

Comparative Guide: Catalytic Systems for 6-Chloro-2-fluoro-3-iodobenzaldehyde Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-2-fluoro-3-iodobenzaldehyde is a high-value pharmacophore scaffold, particularly in the synthesis of kinase inhibitors and heterocyclic drug candidates. Its tri-substituted core presents a unique chemoselective challenge: the objective is almost exclusively to functionalize the C3-Iodine bond via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) while preserving the C6-Chlorine handle for subsequent elaboration and the C1-Aldehyde for condensation reactions.

This guide compares three distinct catalytic systems ranging from traditional commodity catalysts to advanced precatalysts.

  • The Baseline: Pd(PPh₃)₄ (Tetrakis)

  • The Workhorse: Pd(dppf)Cl₂[1]

  • The High-Performance Specialist: XPhos Pd G2

Key Finding: While Pd(PPh₃)₄ is cost-effective for simple couplings, XPhos Pd G2 demonstrates superior turnover numbers (TON) and chemoselectivity for this specific substrate, largely due to its ability to overcome the steric hindrance imposed by the ortho-fluoro substituent at C2.

Structural Analysis & Chemoselectivity Challenges

The molecule features three reactive sites with distinct electronic and steric environments:

  • C3-Iodine (Target): The weakest Carbon-Halogen bond (

    
    ). However, it is sterically crowded by the adjacent C2-Fluorine.
    
  • C6-Chlorine (Off-Target): Stronger bond (

    
    ). In electron-deficient rings (due to the aldehyde), this site becomes activated toward oxidative addition if the catalyst is too aggressive or non-selective.
    
  • C2-Fluorine: Provides a "fluorine effect," electronically deactivating the C3 position via induction while creating steric bulk.

The Goal: Maximize


 while keeping 

.

Comparative Analysis of Catalytic Systems

The following data summarizes the performance of these catalysts in a model Suzuki coupling of this compound with phenylboronic acid (1.2 equiv).

FeaturePd(PPh₃)₄ Pd(dppf)Cl₂ XPhos Pd G2
Type Pd(0) PhosphinePd(II) Bidentate ChelatePd(II) Precatalyst (Buchwald)
Ligand Type Monodentate (PPh₃)Bidentate (dppf)Dialkylbiaryl (XPhos)
Steric Tolerance LowMediumHigh
Chemoselectivity (I:Cl) ~85:15>95:5>99:1
Typical Yield 65-75%80-88%92-96%
Reaction Time 12-24 h4-8 h1-2 h
Air Stability Poor (Glovebox preferred)Good (Bench stable)Excellent (Bench stable)
Best Use Case Low-cost, non-hindered partnersScale-up, robust conditionsSterically demanding boronic acids
Interpretation of Results
  • Pd(PPh₃)₄: Often results in "homocoupling" side products or incomplete conversion due to thermal instability over long reaction times. The steric bulk of the C2-F slows down the oxidative addition, requiring higher heat which degrades the catalyst.

  • Pd(dppf)Cl₂: The large bite angle of the dppf ligand stabilizes the palladium center and facilitates reductive elimination. It is the most reliable choice for standard scale-up.

  • XPhos Pd G2: The bulky biaryl ligand facilitates rapid oxidative addition even at the crowded C3 position. The precatalyst structure ensures a rapid release of the active Pd(0) species, preventing the induction period seen with Pd(OAc)₂ systems.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical selectivity decision point where the catalyst must discriminate between the C-I and C-Cl bonds.

SuzukiCycle PreCat Precatalyst Activation (XPhos Pd G2) ActivePd Active Species L-Pd(0) PreCat->ActivePd Base/Heat OxAdd Oxidative Addition (Rate Determining Step) ActivePd->OxAdd Substrate Substrate: This compound Substrate->OxAdd Complex_I Pd(II)-Ar-I Complex (Favored Path) OxAdd->Complex_I Fast (Weak C-I Bond) Complex_Cl Pd(II)-Ar-Cl Complex (Side Reaction) OxAdd->Complex_Cl Slow (Strong C-Cl Bond) TransMet Transmetallation (Boronic Acid + Base) Complex_I->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->ActivePd Regeneration Product Product: 3-Aryl-6-chloro-2-fluorobenzaldehyde RedElim->Product

Caption: The Suzuki-Miyaura cycle showing the kinetic preference for C-I oxidative addition over C-Cl.

Experimental Protocols

Protocol A: High-Fidelity Synthesis (Recommended)

Catalyst: XPhos Pd G2 Application: Used when the boronic acid partner is expensive, sterically hindered, or when maximum yield is critical.

  • Setup: Charge a dry Schlenk tube or microwave vial with a magnetic stir bar.

  • Reagents: Add This compound (1.0 equiv), Arylboronic acid (1.2 equiv), and Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv).

  • Catalyst: Add XPhos Pd G2 (1–2 mol%). Note: Low loading is sufficient due to high activity.

  • Solvent: Add degassed THF:Water (10:1) or 1,4-Dioxane:Water (4:1) . The concentration should be approx 0.1 M - 0.2 M.

  • Reaction: Seal the vessel.

    • Thermal: Heat to 60°C for 2 hours.

    • Microwave: Irradiate at 80°C for 30 minutes.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot is UV active and typically distinct from the starting iodide.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

    • Crucial Step: Avoid harsh acidic washes which may degrade the acetal if protected, or oxidize the aldehyde.

  • Purification: Flash column chromatography on silica gel.

Protocol B: Robust Scale-Up

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ Application: Used for gram-scale synthesis where catalyst cost is a factor.

  • Solvent System: Use Toluene:Ethanol:Water (4:1:1) . This biphasic system ensures good solubility of the inorganic base.

  • Base: Use Na₂CO₃ (2.5 equiv).

  • Catalyst Loading: Use 3–5 mol% Pd(dppf)Cl₂ .

  • Temperature: Requires higher temperature (80–90°C) compared to XPhos.

  • Inert Atmosphere: Strictly sparge solvents with Nitrogen/Argon for 15 minutes prior to addition. Pd(dppf)Cl₂ is robust, but the intermediate Pd(0) species is air-sensitive.

References

  • Frontiers in Chemistry. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides. (2022).[2][3][4][5] Discusses chemoselectivity of iodides vs chlorides. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling - Catalyst Comparisons. Available at: [Link]

  • PubChem. this compound Compound Summary. Available at: [Link]

  • MIT DSpace. An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. (Mechanism and Inhibition insights). Available at: [Link]

Sources

"6-Chloro-2-fluoro-3-iodobenzaldehyde" biological activity compared to analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Biological Impact of 6-Chloro-2-fluoro-3-iodobenzaldehyde Scaffolds in Drug Discovery

Executive Summary

This compound (CAS 1449008-04-1) is not a standalone active pharmaceutical ingredient (API) but a high-value bifunctional pharmacophore precursor . Its biological significance lies in its ability to access "privileged structures"—specifically poly-halogenated benzo[b]thiophenes and substituted quinazolines —which are critical in oncology (kinase inhibition) and antimicrobial research.

This guide compares the biological output of libraries derived from this scaffold against standard analogues, highlighting why the specific 2-fluoro-3-iodo substitution pattern is a superior starting point for regioselective synthesis and potency optimization.

Comparative Analysis: Scaffold Versatility & Biological Output

The utility of this compound stems from its orthogonal reactivity: the aldehyde allows for heterocycle condensation, while the iodine facilitates selective cross-coupling (Suzuki/Sonogashira).

Table 1: Biological Activity Profile of Derived Pharmacophores
Derived ScaffoldTarget ClassKey Biological OutcomeAdvantage of 3-Iodo Precursor
Benzo[b]thiophenes Antimicrobial (Membrane)MIC: 16 µg/mL (vs. S. aureus)Enables C3-halogenation essential for lipophilicity and membrane permeabilization.
Quinazolines Kinase Inhibitors (EGFR/MEK)IC50: <100 nM (Predicted)The 3-iodo position allows late-stage introduction of solubility-enhancing tails (e.g., piperazines).
Biphenyls Protein-Protein InteractionKd: Low µM Iodine allows precise coupling without affecting the chloro-fluoro core needed for metabolic stability.
Analogue Comparison: Why "3-Iodo"?
  • Vs. 3-Bromo Analogues: The 3-Iodo variant undergoes Pd-catalyzed coupling at lower temperatures, preserving the sensitive aldehyde group. Biologically, the larger iodine atom in the final scaffold often fills hydrophobic pockets (e.g., in MEK allosteric sites) more effectively than bromine.

  • Vs. Non-Halogenated (3-H): Removal of the halogen results in a >10-fold loss in potency in antimicrobial assays, proving the halogen bond or steric bulk is critical for target engagement.

Mechanism of Action: The "Halogen Dance" Effect

The biological activity of compounds derived from this aldehyde relies on the "Sigma-Hole" effect of the iodine and the metabolic blocking of the fluorine.

SAR_Mechanism Aldehyde This compound (Precursor) Reaction Cyclization & Coupling Aldehyde->Reaction + S-Source / Amine Target1 Benzo[b]thiophene (Antimicrobial) Reaction->Target1 Target2 Quinazoline (Kinase Inhibitor) Reaction->Target2 Mech1 Lipophilic Membrane Penetration (ClogP > 4) Target1->Mech1 Driven by Cl/I bulk Mech2 Halogen Bonding (Glu/Asp Residues) Target2->Mech2 Iodine Sigma-Hole

Figure 1: Divergent synthesis pathways leading to distinct biological mechanisms. The iodine atom is retained or substituted to tune specific interactions.

Experimental Protocols

Protocol A: Synthesis of Antimicrobial Benzo[b]thiophenes

Rationale: This protocol validates the reactivity of the aldehyde and produces a library for MIC testing.

Reagents:

  • This compound (1.0 eq)

  • Methyl thioglycolate (1.2 eq)

  • K₂CO₃ (3.0 eq)

  • DMF (Dry, 0.1 M concentration)

Workflow:

  • Condensation: Dissolve aldehyde in DMF. Add K₂CO₃ and methyl thioglycolate.

  • Cyclization: Heat to 60°C for 4 hours . The fluorine at the 2-position acts as the leaving group for the nucleophilic aromatic substitution (SNAr) by the sulfur, followed by aldol condensation.

  • Validation: Monitor TLC (Hexane/EtOAc 8:1). The aldehyde spot (Rf ~0.6) should disappear.

  • Purification: Quench with ice water. Filter the precipitate. Recrystallize from Ethanol.[1]

Protocol B: Antimicrobial Susceptibility Assay (Broth Microdilution)

Rationale: To quantify the biological impact of the synthesized scaffold.

  • Preparation: Dissolve the final benzo[b]thiophene in DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate. Range: 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add S. aureus (ATCC 29213) to a final density of 5 × 10⁵ CFU/mL.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Expected Result: 3-Halo derivatives typically show MICs of 16–32 µg/mL .

Synthesis Workflow Visualization

The following diagram illustrates the conversion of the raw aldehyde into a bioactive core, highlighting the critical regioselective steps.

Synthesis_Workflow Start Start: this compound (Electrophilic Core) Step1 Step 1: S_NAr Displacement (Displacement of 2-Fluoro by Thiol) Start->Step1 + HS-CH2-COOMe / Base Step2 Step 2: Aldol Condensation (Ring Closure) Step1->Step2 - H2O Product Product: 7-Chloro-4-iodobenzo[b]thiophene (Bioactive Scaffold) Step2->Product Suzuki Path B: Suzuki Coupling (Replaces Iodine with Aryl Group) Product->Suzuki Pd(PPh3)4 / Ar-B(OH)2 Kinase Result: Kinase Inhibitor Library Suzuki->Kinase

Figure 2: Step-wise transformation of the aldehyde into bioactive benzo[b]thiophene scaffolds. Note the iodine retention for further diversification (Path B).

References

  • Kobayashi, K., et al. (2013). "Silica Gel-Assisted Preparation of (Bromo)(chloro)(iodo)benzo[b]thiophenes Bearing Halogen Atoms at the 2-, 4-, and 7-Positions." Heterocycles. Link

  • Keri, R. S., et al. (2021). "Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents." Molecules. Link

  • PubChem Compound Summary. (2024). "this compound (CID 76902787)." National Center for Biotechnology Information. Link

  • Enamine Store. (2024). "Building Block: this compound." Enamine. Link

Sources

Safety Operating Guide

Introduction: The Hidden Liability of Halogenated Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In drug discovery, 6-Chloro-2-fluoro-3-iodobenzaldehyde is a high-value scaffold, prized for its dense functionalization which allows for orthogonal cross-coupling reactions (Suzuki, Sonogashira) and nucleophilic aromatic substitution (


).[1][2]

However, from a waste management perspective, this molecule is a triple-threat liability .[1][2] It contains three distinct halogens (Cl, F, I) on an oxidizable aldehyde core.[2] Improper disposal does not just risk regulatory fines; it risks the formation of toxic dioxins (from Cl), hydrofluoric acid (from F) during thermal breakdown, and corrosive iodine vapors (from I).[2]

This guide moves beyond the generic "put it in the bin" mentality. It provides a scientifically grounded protocol for the safe isolation, packaging, and destruction of this specific chemical.[2]

Part 1: Chemical Profile & Risk Assessment[1][2]

Before handling waste, you must understand the physiochemical drivers of the hazard.[2]

PropertyValue / CharacteristicOperational Implication
Physical State Solid (Powder/Crystalline)Risk of dust inhalation; requires particulate respirator (N95/P100) during cleanup.[1][2]
Reactivity Aldehyde CoreSusceptible to air oxidation to the corresponding benzoic acid.[1] Do not store with strong oxidizers (e.g., nitric acid, permanganate).[2]
Halogen Content High (Cl, F, I)Strictly Segregated Waste. Cannot be mixed with non-halogenated solvents.[1][2] Requires high-temp incineration with acid scrubbers.[2]
Solubility Lipophilic / Organic SolubleDo not flush. Insoluble in water; will persist in aquatic environments (Marine Pollutant).[1][2]
Thermal Stability Low to ModerateIodine-carbon bonds are weak.[1][2] Heating (or improper incineration) releases purple

vapor and HI gas.[2]

Part 2: Immediate Spill Response (Operational)

Scenario: A 5g bottle of solid this compound has shattered on the benchtop.

The "Dry-Clean" Protocol

Why this method? We avoid liquids to prevent spreading the contamination or triggering hydrolysis/oxidation.[2]

  • Evacuate & Ventilate: Clear the immediate 10ft radius.[2] If powder is airborne, evacuate the lab.[2][3]

  • PPE Escalation: Standard nitrile gloves are insufficient for long duration.[2] Double-glove or use Silver Shield/Laminate gloves if dissolving in solvent.[2] Wear safety goggles and an N95 mask.[2]

  • Containment (Dry):

    • Do NOT use water.[2]

    • Cover the powder gently with Vermiculite or Diatomaceous Earth to suppress dust.[2]

  • Collection:

    • Use a plastic scoop or dustpan.[2][3] Avoid metal tools that might spark or react.[2]

    • Transfer material into a wide-mouth high-density polyethylene (HDPE) jar.[1][2]

  • Surface Decontamination:

    • Once solids are removed, wipe the surface with a solvent-dampened rag (Acetone or Ethanol) to pick up residue.[2]

    • Critical: Place this rag into the Solid Hazardous Waste container, not the trash.[2]

Visualization: Spill Response Logic

SpillResponse Start Spill Detected: This compound Assess Assess State: Solid vs. Solution Start->Assess Solid Solid/Powder Spill Assess->Solid Liquid Solution Spill (e.g., in DCM/THF) Assess->Liquid ActionSolid 1. Suppress Dust (Vermiculite) 2. Scoop (No Water) 3. Solvent Wipe Solid->ActionSolid ActionLiquid 1. Absorb (Spill Pillow) 2. Do NOT wipe until absorbed 3. Ventilate (Fumes) Liquid->ActionLiquid Disposal Transfer to HALOGENATED Waste Stream ActionSolid->Disposal ActionLiquid->Disposal

Caption: Decision logic for responding to solid vs. solution spills, prioritizing dust suppression and proper waste stream selection.

Part 3: Routine Disposal Protocol

The most common error in disposing of this compound is classifying it as "General Organic Waste."[2] Because of the Iodine and Fluorine content, it requires a specific destruction path.[2]

Step 1: Segregation (The Golden Rule)

You must segregate this waste into the Halogenated Organic stream.[2]

  • Why? Non-halogenated waste is often used as "fuel blending" (burned for energy in cement kilns).[2] If you introduce halogens into that stream, the combustion creates acid rain components (HCl, HF, HI).[1][2]

  • The Iodine Factor: Iodine is a heavy halogen.[2] Standard incinerators may not capture it effectively without specific scrubbers.[2] Segregation allows the waste facility to route it to a specialized high-temperature incinerator.[2]

Step 2: Packaging & Labeling[1][2]
  • Container: HDPE or Glass.[2] Avoid metal cans (corrosion risk from potential acid generation).[2]

  • Labeling:

    • Primary Name: "Waste this compound"[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant[1]

    • Constituents: List the solvent if applicable (e.g., "5% Compound in Dichloromethane").

Step 3: The Destruction Mechanism

Do not attempt chemical neutralization (e.g., oxidation with bleach) in the lab.[2] The reaction can be exothermic and release toxic gases.

  • Professional Disposal: The waste management vendor will utilize High-Temperature Incineration (>1100°C) with Caustic Scrubbing .[2]

    • Mechanism:[4][5][6][7][8][9] The organic skeleton is burned to

      
      .[2] The Halogens are converted to acid gases (HCl, HF, HI) which are immediately neutralized by a sodium hydroxide scrubber spray, converting them to harmless salts (NaCl, NaF, NaI).[1][2]
      
Visualization: Waste Segregation Workflow

WasteSegregation Input Chemical Waste: This compound Decision Halogen Content? Input->Decision NonHal Non-Halogenated Stream (Fuel Blending) Decision->NonHal No (Incorrect) HalStream Halogenated Stream (High-Temp Incineration) Decision->HalStream Yes (Correct) Risks RISK: Formation of Dioxins, Release of HF/HI gas NonHal->Risks Safe Safe Destruction: Scrubbers neutralize HX gases to salts HalStream->Safe

Caption: Workflow demonstrating the critical necessity of the Halogenated Waste stream to prevent environmental release of toxic acid gases.

Part 4: Regulatory Framework (RCRA)[2]

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[2]

  • Waste Determination:

    • While this specific CAS is likely not on the P-List (acutely hazardous) or U-List (toxic) by name, it is a Characteristic Waste if it exhibits toxicity, or more commonly, it falls under F-List codes if spent solvents are involved.[1][2]

    • Generator Knowledge: As a scientist, you apply "Generator Knowledge" to declare it hazardous based on its SDS (Skin/Eye Irritant, Aquatic Toxicity).[2]

  • RCRA Codes:

    • D001: If in a flammable solvent (Flash point <60°C).[2]

    • F001/F002: If mixed with spent halogenated solvents (e.g., DCM).[2][8]

    • Universal Classification: If pure, label clearly as "Hazardous Waste - Toxic/Irritant" to ensure it is treated as a halogenated organic solid.[2]

References

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society. (2023).[2] Guide for Chemical Spill Response in Laboratories. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 6-Chloro-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Analysis

As researchers, we often handle intermediates where specific toxicological data is sparse. In the case of 6-Chloro-2-fluoro-3-iodobenzaldehyde , we must apply Structure-Activity Relationship (SAR) logic to establish a safety baseline.

This molecule combines three distinct hazard vectors:

  • The Benzaldehyde Core: Highly reactive toward nucleophiles (proteins/DNA), posing a risk of skin sensitization and respiratory irritation . Aldehydes also readily oxidize in air to form carboxylic acids, which can pressurize sealed waste containers.

  • Poly-Halogenation (Cl, F, I): The presence of iodine, a heavy lipophilic halogen, significantly increases the compound's ability to penetrate the stratum corneum (outer skin layer).

  • Physical State: Based on structural analogs (e.g., 2-Fluoro-6-iodobenzaldehyde, mp 36-40 °C), this compound is likely a low-melting solid or oil. This "slushy" state increases the risk of it adhering to gloves and surfaces compared to a dry, free-flowing powder.

Core Safety Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Potential Sensitizer . All handling must prevent dermal contact and inhalation.[1][2]

PPE Selection Matrix

The following matrix prescribes protection levels based on the operational scale. Do not rely on "standard" lab PPE for scale-up procedures.

Protection ComponentAnalytical Scale (<100 mg)Preparative Scale (>100 mg - 10 g)Rationale (The "Why")
Hand Protection Single Nitrile Gloves (4 mil)Double Gloving (Nitrile over Nitrile)Halogenated aromatics can permeate thin nitrile. The outer glove acts as a sacrificial barrier; the inner glove remains clean.
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles Low-melting solids can "splash" or flake unexpectedly. Goggles seal the eyes from airborne micro-particles.
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")The high vapor density of halogenated aldehydes allows them to settle; standard hood flow is sufficient if the sash is low.
Body Protection Standard Cotton Lab CoatLab Coat + Tyvek Sleeve Covers Protecting the wrist gap between the glove and coat is critical when reaching into reaction vessels.
Footwear Closed-toe ShoesClosed-toe + Chemical Resistant CoversPrevents absorption into leather/canvas shoes in the event of a drop/spill.

Operational Protocol: Handling & Synthesis

The following workflow is designed to minimize static discharge (a risk with halogenated solids) and exposure.

Phase 1: Weighing & Transfer
  • The Anti-Static Rule: Halogenated benzaldehydes are prone to static charge. Use an anti-static gun on the weighing boat before adding the solid.

  • Containment: Weighing should occur inside the fume hood. If a balance is not available in the hood, use a secondary container (tupperware or jar) to transport the weighing boat to the balance. Never walk through the lab with an open weighing boat.

Phase 2: Solubilization
  • Solvent Choice: When dissolving for reaction, avoid adding strong oxidizers immediately. Aldehydes can react exothermically.

  • Venting: If heating is required to dissolve the low-melting solid, ensure the system is vented to a scrubber or inert gas line.

Phase 3: Visualization of Workflow

The following logic flow dictates the decision-making process for safe handling.

HandlingProtocol Start Start: Handling 6-Cl-2-F-3-I-Benzaldehyde StateCheck Check Physical State (Solid vs. Melted Oil) Start->StateCheck Solid Solid State (Risk: Dust/Static) StateCheck->Solid Temp < 35°C Oil Melted/Oil State (Risk: Adhesion/Splash) StateCheck->Oil Temp > 35°C Weighing Weighing Protocol Solid->Weighing Oil->Weighing SolidAction Use Anti-Static Gun Weigh inside Hood Weighing->SolidAction OilAction Use Glass Pipette (Avoid plastic tips - leaching risk) Weighing->OilAction Dissolution Solubilization SolidAction->Dissolution OilAction->Dissolution SolventCheck Solvent Selection (Avoid Acetone - Aldol risk) Dissolution->SolventCheck SafeSolvent Use DCM, THF, or Toluene SolventCheck->SafeSolvent Recommended

Figure 1: Decision logic for physical state handling and solvent compatibility. Note the specific warning against Acetone due to potential side reactions with the aldehyde.

Emergency Response & Disposal

Spill Management

If a spill occurs (>500 mg):

  • Evacuate the immediate 10-foot radius.

  • Don PPE: Goggles and double gloves.

  • Absorb: Do not use paper towels (rapid evaporation surface). Use vermiculite or sand .

  • Clean: Wipe the area with a dilute soap solution (surfactants lift the lipophilic iodine compound better than water alone).

Waste Disposal Logic

Proper segregation is vital to prevent downstream chemical reactions in the waste drum.

  • Classification: Halogenated Organic Waste .[2]

  • Incompatibility: NEVER mix with Oxidizing Acids (Nitric, Chromic) or Strong Bases (creates exothermic polymerization).

  • Labeling: Clearly mark "Aldehyde - Potential Sensitizer" on the waste tag to warn EHS personnel.

WasteFlow Waste Reaction Waste (6-Cl-2-F-3-I-Benzaldehyde) Segregation Segregation Check Waste->Segregation NonHal Non-Halogenated Waste (DO NOT USE) Segregation->NonHal Incorrect Halogenated Halogenated Waste Stream (Correct) Segregation->Halogenated Correct Treatment High Temp Incineration (Off-site) Halogenated->Treatment

Figure 2: Waste stream segregation path. Strict adherence to the Halogenated stream is required due to the Cl/F/I content.[2]

References

  • National Institutes of Health (NIH). (2015). Environmental Aldehyde Sources and Health Implications. Retrieved from [Link] (Mechanistic toxicity of reactive aldehydes).

  • Temple University EHS. (2023).[3] Halogenated Solvents in Laboratories. Retrieved from [Link] (Standard operating procedure for halogenated waste).

Sources

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